4,6-Diiodo-2-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCTNAFIAHOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574200 | |
| Record name | 4,6-Diiodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66298-49-5 | |
| Record name | 4,6-Diiodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4,6-Diiodo-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic route for the preparation of 4,6-diiodo-2-methylpyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 4,6-dihydroxy-2-methylpyrimidine. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis and characterization of this target compound.
Synthetic Strategy Overview
The synthesis of this compound from 4,6-dihydroxy-2-methylpyrimidine is efficiently achieved through a two-step process. The initial step involves the conversion of the dihydroxy pyrimidine to a dichloro intermediate. This is followed by a halogen exchange reaction to yield the final diiodo product.
An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4,6-Diiodo-2-methylpyrimidine, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound. Detailed experimental protocols for obtaining ¹H NMR, ¹³C NMR, and mass spectra are provided to guide researchers in the structural elucidation of this and similar molecules. The guide also includes a schematic representation of the analytical workflow, offering a clear visual aid for the characterization process.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The introduction of halogen atoms, such as iodine, into the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity. This compound is a key synthetic intermediate, and its unambiguous characterization is paramount for its application in further chemical synthesis and drug discovery. This guide focuses on the application of NMR and mass spectrometry, two of the most powerful analytical techniques for molecular structure determination, to the characterization of this compound.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from analogous structures.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR data are summarized in Table 1. These predictions are based on the analysis of substituent effects on the pyrimidine ring. The presence of two electronegative iodine atoms is expected to significantly influence the chemical shifts of the ring proton and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |
| ¹H | C5-H | ~7.8 - 8.2 | Singlet (s) | 1H |
| -CH₃ | ~2.5 - 2.8 | Singlet (s) | 3H | |
| ¹³C | C2 | ~165 - 170 | - | - |
| C4/C6 | ~100 - 110 | - | - | |
| C5 | ~130 - 135 | - | - | |
| -CH₃ | ~20 - 25 | - | - |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and are expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Predicted Mass Spectrometry (MS) Data
The predicted mass spectrometry data for this compound is presented in Table 2. The molecular weight of this compound (C₅H₄I₂N₂) is 345.91 g/mol . The mass spectrum is expected to show a prominent molecular ion peak.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Relative Intensity | Assignment |
| 346 | High | [M+H]⁺ (Molecular ion + 1) |
| 345 | High | [M]⁺ (Molecular ion) |
| 219 | Moderate | [M-I]⁺ |
| 127 | Moderate to High | [I]⁺ |
| 92 | Moderate | [M-2I]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Synthesis of this compound
This compound can be synthesized from 4,6-dihydroxy-2-methylpyrimidine. The dihydroxy precursor is first synthesized by the condensation of acetamidine hydrochloride and a malonic ester. The resulting 4,6-dihydroxy-2-methylpyrimidine is then subjected to a halogenation reaction, for instance, using a reagent like phosphorus oxyiodide or a combination of iodine and a suitable reagent, to yield the diiodo- product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid spectral artifacts.
-
Sample Quantity: Weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube and add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently agitate or use a vortex mixer to ensure the sample is completely dissolved.
3.2.2. ¹H NMR Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (commonly 16 or 32 scans).
3.2.3. ¹³C NMR Acquisition
-
Instrument Setup: Use the same sample prepared for ¹H NMR. Tune the probe for ¹³C observation.
-
Acquisition Parameters: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Sample Purity: Use a purified sample of this compound.
-
Solvent Selection: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
3.3.2. Mass Spectrum Acquisition (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
3.3.3. Mass Spectrum Acquisition (Electrospray Ionization - ESI)
-
Sample Introduction: Infuse the prepared solution directly into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis and Detection: The ions are then transferred to the mass analyzer and detector to generate the mass spectrum.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship of spectroscopic data to the structural confirmation of the compound.
Conclusion
The structural characterization of this compound is readily achievable through the combined application of NMR spectroscopy and mass spectrometry. This technical guide provides researchers with the foundational predicted data and detailed experimental protocols necessary to confidently identify and characterize this important synthetic intermediate. The provided workflows offer a clear and logical approach to the synthesis and analysis of this and related pyrimidine derivatives, facilitating their use in further research and development.
CAS number and molecular weight of 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Diiodo-2-methylpyrimidine, a halogenated heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While direct extensive research on this specific molecule is limited, this document extrapolates its properties, potential synthesis, and applications based on the well-established chemistry of pyrimidines and iodo-substituted aromatics.
Core Compound Data
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 66298-49-5 | [1] |
| Molecular Formula | C₅H₄I₂N₂ | |
| Molecular Weight | 345.91 g/mol | |
| Canonical SMILES | CC1=NC(=CC(=N1)I)I | |
| Physical State | Solid (predicted) |
Synthetic Pathways and Experimental Protocols
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
The initial precursor, 4,6-dihydroxy-2-methylpyrimidine, can be synthesized via the condensation of acetamidine hydrochloride and a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a base like sodium methoxide.[2][3]
Experimental Protocol:
-
In a reaction vessel under an inert atmosphere, dissolve sodium methoxide in methanol at a reduced temperature (e.g., in an ice bath).
-
To this solution, add dimethyl malonate and acetamidine hydrochloride.
-
Allow the reaction mixture to warm to room temperature (18-25 °C) and stir for 3-5 hours.
-
Remove the methanol via distillation under reduced pressure.
-
Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Isolate the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, followed by washing with cold water and drying.
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The dihydroxy pyrimidine is then converted to the dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]
Experimental Protocol:
-
To a flask containing 4,6-dihydroxy-2-methylpyrimidine, add phosphorus oxychloride.
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction mixture by pouring it over crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidine.
Step 3: Synthesis of this compound
The final iodination step can be achieved through a Finkelstein-like reaction or by using an electrophilic iodinating reagent. A general method for the iodination of pyrimidines involves the use of iodine in the presence of a silver salt.[5]
Experimental Protocol (Hypothetical):
-
In a suitable solvent, dissolve 4,6-dichloro-2-methylpyrimidine.
-
Add an excess of sodium iodide.
-
The reaction may require heating or the use of a catalyst to facilitate the halogen exchange.
-
Alternatively, treat the dichloro-pyrimidine with molecular iodine and a silver salt, such as silver nitrate, under solvent-free mechanochemical conditions (grinding).[5]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, work up the reaction mixture by removing the solvent, partitioning between an organic solvent and water, and purifying the product by column chromatography.
Potential Applications in Organic Synthesis
Based on its structure, this compound is an excellent candidate as a building block in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The two iodine atoms provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituents are highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
-
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a C-C bond. This is a powerful method for introducing aryl or vinyl substituents at the 4 and 6 positions of the pyrimidine ring.[6][7][8]
-
Sonogashira Coupling: This reaction couples the diiodopyrimidine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[9][10][11][12] This is a key method for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.
The following diagram illustrates a generalized workflow for the application of this compound in sequential cross-coupling reactions.
Potential Biological Activity and Signaling Pathways
While no specific biological activities for this compound have been reported, the pyrimidine scaffold is a well-known pharmacophore present in a vast array of biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[13][14][15][16][17][18]
The introduction of iodine atoms can significantly modulate the biological activity of a molecule by increasing its lipophilicity, which can enhance cell membrane permeability, and by participating in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.
Given the prevalence of pyrimidine derivatives as kinase inhibitors in oncology, it is plausible that derivatives of this compound could be synthesized and screened for activity against various protein kinases. Many kinase inhibitors target ATP-binding sites, and the substituted pyrimidine core could serve as a scaffold to present functional groups that interact with key residues in these sites.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.
Conclusion
This compound is a valuable, though under-explored, chemical entity. Its primary utility for researchers lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules through modern cross-coupling methodologies. The presence of two reactive iodine atoms on the privileged pyrimidine scaffold makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential.
References
- 1. 66298-49-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. wjarr.com [wjarr.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide to Solubility and Stability
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diiodo-2-methylpyrimidine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its physicochemical properties is paramount for its successful application. This guide focuses on two critical attributes: solubility in common organic solvents and chemical stability under various conditions. While experimental data for this specific molecule is scarce, this document outlines the foundational principles and detailed experimental protocols necessary for its characterization. The presented data for a structurally related compound, 4,6-dichloro-2-methylpyrimidine, can serve as a preliminary reference.
Solubility Profile
The solubility of a compound is a critical factor in drug discovery and development, influencing everything from reaction kinetics to bioavailability. The principle of "like dissolves like" generally governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents. The presence of two iodine atoms on the pyrimidine ring of this compound is expected to significantly influence its solubility profile, likely rendering it poorly soluble in aqueous solutions and more soluble in organic solvents.
Factors Influencing Solubility
Several factors will dictate the solubility of this compound:
-
Solvent Polarity: A range of organic solvents with varying polarities should be tested to establish a comprehensive solubility profile.
-
Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature.
-
Crystalline Structure: The crystal lattice energy of the solid compound can significantly impact its solubility.
Illustrative Solubility Data
In the absence of specific data for this compound, the following table provides qualitative solubility information for the analogous compound, 4,6-dichloro-2-methylpyrimidine, to guide initial solvent selection.
| Organic Solvent | Polarity Index | Expected Qualitative Solubility of this compound (Illustrative) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble |
| Dichloromethane (DCM) | 3.1 | Soluble |
| Acetone | 5.1 | Moderately Soluble |
| Acetonitrile | 5.8 | Moderately Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble |
| Methanol | 5.1 | Sparingly Soluble |
| Ethanol | 4.3 | Sparingly Soluble |
| Toluene | 2.4 | Slightly Soluble |
| Heptane | 0.1 | Insoluble |
Note: This data is for illustrative purposes and should be confirmed by experimental analysis.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are standard protocols for both thermodynamic and kinetic solubility assessment.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation of Solubility: The determined concentration of the saturated solution represents the thermodynamic solubility.
Kinetic Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the appropriate aqueous buffer or organic solvent to the wells of a microtiter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve the desired final concentration.
-
Incubation: Incubate the plate at a specific temperature, typically room temperature, for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Stability Profile
Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Factors Influencing Stability
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
pH: The compound's stability in solution can be pH-dependent.
-
Oxidation: Susceptibility to oxidation should be evaluated.
Stress Testing
Stress testing is performed to identify likely degradation products and establish the intrinsic stability of the molecule.
| Stress Condition | Typical Protocol |
| Hydrolytic Stability | Incubate solutions of the compound in acidic, neutral, and basic aqueous media (e.g., pH 1.2, 7.0, and 9.0) at elevated temperatures. |
| Oxidative Stability | Expose the compound in solution to an oxidizing agent, such as hydrogen peroxide. |
| Photostability | Expose the solid compound and solutions to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. |
| Thermal Stability | Store the solid compound at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity. |
Experimental Protocol for Stability Assessment
A general protocol for assessing the stability of this compound is as follows:
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the desired solvent or buffer. For solid-state stability, weigh the compound into appropriate vials.
-
Exposure to Stress Conditions: Subject the samples to the stress conditions outlined in the table above for a defined period.
-
Time-Point Sampling: At specified time points, withdraw samples for analysis.
-
Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate.
Conclusion
While specific experimental data for this compound is currently limited, this technical guide provides a robust framework for its systematic characterization. By employing the detailed protocols for solubility and stability testing outlined herein, researchers can generate the critical data needed to advance the development and application of this promising compound. The illustrative data and workflows serve as a practical starting point for designing comprehensive experimental plans.
Spectroscopic Data of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4,6-Diiodo-2-methylpyrimidine. Due to the limited availability of public experimental data for this specific molecule, this guide leverages computational prediction tools to offer valuable insights for researchers working with this and structurally related compounds. The information is presented in a clear, structured format to facilitate its use in drug development and scientific research.
Predicted Spectroscopic Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms that analyze the molecule's structure to estimate the resonance frequencies of its nuclei in a magnetic field.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| CH (pyrimidine ring) | 8.5 - 9.0 | Singlet (s) |
| CH₃ (methyl group) | 2.5 - 3.0 | Singlet (s) |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be CDCl₃.
Table 2: Predicted 13C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C=N (pyrimidine ring) | 165 - 175 |
| C-I (pyrimidine ring) | 90 - 100 |
| C-H (pyrimidine ring) | 145 - 155 |
| CH₃ (methyl group) | 20 - 30 |
Note: Predicted chemical shifts are relative to TMS at 0.00 ppm. The solvent is assumed to be CDCl₃.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra of a compound such as this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid the presence of interfering signals from impurities.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent to provide a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which will result in sharper spectral lines.
3. Data Acquisition
-
1H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
-
13C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
4. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (for 1H NMR): Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons contributing to each signal.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound, from sample preparation to final structure elucidation.
The Versatile Scaffold: 4,6-Diiodo-2-methylpyrimidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including a significant number of approved drugs. Its ability to engage in hydrogen bonding and serve as a bioisostere for purines makes it a cornerstone in the design of molecules targeting a wide array of biological targets. Within the diverse landscape of pyrimidine-based building blocks, 4,6-Diiodo-2-methylpyrimidine stands out as a highly versatile and reactive intermediate. The presence of two iodine atoms at the 4 and 6 positions provides synthetic chemists with powerful handles for molecular elaboration through modern cross-coupling methodologies. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors and other potential therapeutic agents. We will delve into detailed synthetic protocols and the strategic application of this scaffold in drug discovery.
Physicochemical Properties and Synthetic Utility
This compound is a solid at room temperature with a molecular weight of 345.91 g/mol and a molecular formula of C5H4I2N2.[1][2] Its true value in medicinal chemistry lies in the reactivity of the carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound an ideal substrate for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile and regioselective introduction of a wide variety of substituents at the 4 and 6 positions, enabling extensive structure-activity relationship (SAR) studies.
The general synthetic workflow for utilizing this compound is depicted below. The differential reactivity of the two C-I bonds can potentially be exploited for sequential, site-selective functionalization, further enhancing its synthetic utility.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The 4,6-disubstituted pyrimidine scaffold is a well-established core for many kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP in the kinase active site. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors.
General Scaffold for Kinase Inhibition
The following diagram illustrates a generalized signaling pathway targeted by kinase inhibitors and the workflow for developing them from a 4,6-disubstituted pyrimidine core.
While specific examples starting from this compound are not extensively documented in publicly available literature, the synthetic strategies are well-established for analogous di-chloro pyrimidines. The following sections provide detailed, adaptable protocols for key transformations.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas supply (Nitrogen or Argon)
-
Standard organic synthesis glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is employed to introduce alkynyl groups, which can act as linkers or pharmacophoric elements.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Degassed solvent (e.g., THF, DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard organic synthesis glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and the copper(I) co-catalyst.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating for 2 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for installing amine functionalities, which are crucial for the hinge-binding motif of many kinase inhibitors.
Reaction Scheme:
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its true potential is unlocked through modern palladium-catalyzed cross-coupling reactions, which enable the rapid and efficient synthesis of diverse libraries of compounds. While direct literature examples are emerging, the well-established chemistry of analogous di-halopyrimidines provides a clear roadmap for its application in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The detailed protocols and strategic outlines provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this powerful scaffold in their drug discovery endeavors.
References
The Genesis of a Heterocyclic Scaffold: A Technical Guide to the Discovery and History of 2-Methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a cornerstone of heterocyclic chemistry, has long been a focal point of scientific inquiry due to its prevalence in biological systems and its versatile applications in medicinal chemistry. Among its myriad derivatives, the 2-methylpyrimidine scaffold holds a significant position, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a pharmacophore in its own right. This technical guide provides an in-depth exploration of the discovery and historical development of 2-methylpyrimidine derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.
A Historical Perspective: From Pinner's Landmark Synthesis to Modern Drug Discovery
The journey into the world of pyrimidines began in the late 19th century. A pivotal moment in this exploration was the work of Adolf Pinner in the 1880s. Pinner's synthesis, which involves the condensation of amidines with β-dicarbonyl compounds, provided a foundational method for accessing 2-substituted pyrimidines and opened the door to the systematic study of this class of heterocycles.[1] This reaction remains a cornerstone of pyrimidine chemistry, allowing for the versatile synthesis of a wide array of derivatives.
Early investigations laid the groundwork for the discovery of the immense biological significance of pyrimidines, most notably as core components of the nucleobases uracil, thymine, and cytosine in RNA and DNA. This fundamental role in the chemistry of life has driven continuous research into the synthesis and therapeutic potential of pyrimidine derivatives. The 2-methylpyrimidine moiety, in particular, has emerged as a valuable building block. For instance, 4,6-dihydroxy-2-methylpyrimidine is a key intermediate in the synthesis of the targeted cancer therapy drug Dasatinib.[2] Furthermore, derivatives like 4-amino-5-aminomethyl-2-methylpyrimidine are crucial for the industrial production of Vitamin B1 (thiamine).[3][4]
The versatility of the 2-methylpyrimidine core has led to its incorporation into a diverse range of biologically active molecules, exhibiting properties such as antimicrobial, anti-inflammatory, antiviral, anticancer, and antidiabetic activities.[5][6][7]
Key Synthetic Methodologies: Experimental Protocols
The synthesis of 2-methylpyrimidine derivatives is most classically achieved through the condensation of a β-dicarbonyl compound with an amidine. The following protocols provide detailed examples of established synthetic procedures.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This procedure details the reaction of guanidine with acetylacetone to yield 2-amino-4,6-dimethylpyrimidine, a common building block.[1][8][9]
Reaction:
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Acetylacetone (2,4-pentanedione)
-
Sodium carbonate
-
Water
-
In a round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in water (15 mL).
-
Add acetylacetone (0.052 mol) to the solution.
-
Heat the reaction mixture to a temperature between 60°C and 95°C. For sonochemical synthesis, the reaction can be conducted at 60°C for 30 minutes. For conventional heating, a reaction time of 2-3 hours at 95-100°C is typical.
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold water or a 25% brine solution.
-
The crude product can be further purified by recrystallization from hot water after treatment with activated carbon to yield a white solid.
Characterization Data for 2-Amino-4,6-dimethylpyrimidine: [8]
-
Appearance: White solid
-
Melting Point: 152-155 °C
-
¹H-NMR (CDCl₃, 400 MHz) δ: 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H)
-
FT-IR (KBr, cm⁻¹): 3395-3310 (NH₂ stretching), 3175 (aromatic C-H stretching), 1633 (N-H bending), 1575, 1537 (conjugated C=C stretching)
-
MS (DI) m/z (%): 123 (M⁺)
Protocol 2: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol describes the synthesis of a key intermediate for various pharmaceuticals via the condensation of acetamidine with a malonic ester.[10]
Reaction:
Materials:
-
Acetamidine hydrochloride
-
Dimethyl malonate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (4M)
-
Water
Procedure: [10]
-
In a three-necked flask equipped with a stirrer, add methanol and cool to 0°C in an ice bath.
-
While stirring, add sodium methoxide to the cold methanol.
-
Once the sodium methoxide has dissolved, add dimethyl malonate followed by acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25°C.
-
Continue stirring at this temperature for 3-5 hours. The solution will typically become a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with 4M hydrochloric acid.
-
Cool the mixture to 0°C and stir for 3-5 hours to induce crystallization.
-
Collect the white solid product by suction filtration.
-
Wash the product successively with ice-cold water and then ice-cold methanol.
-
Dry the product to obtain 4,6-dihydroxy-2-methylpyrimidine.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and biological activity of various 2-methylpyrimidine derivatives.
Table 1: Synthesis Yields of Selected 2-Methylpyrimidine Derivatives
| Product | Reactants | Conditions | Yield (%) | Reference |
| 2-Amino-4,6-dimethylpyrimidine | Guanidine nitrate, Acetylacetone, Sodium carbonate | Water, 95°C, 3h | 88.6 | [1] |
| 2-Amino-4,6-dimethylpyrimidine | Guanidine hydrochloride, Acetylacetone, Sodium carbonate | Water, 60°C, 0.5h, Sonication | 75 | [8] |
| 4,6-Dihydroxy-2-methylpyrimidine | Acetamidine hydrochloride, Dimethyl malonate, Sodium methoxide | Methanol, 18-25°C, 4h | 86 | [10] |
| 4,6-Dihydroxy-2-methylpyrimidine | Acetamidine hydrochloride, Dimethyl malonate, Sodium methoxide | Methanol, 18-25°C, 5h | 87 | [10] |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values) of 2-Methylpyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Oleoyl Hybrids | HTB-26 (Breast) | 10 - 50 | [11] |
| Oleoyl Hybrids | PC-3 (Pancreatic) | 10 - 50 | [11] |
| Oleoyl Hybrids | HepG2 (Hepatocellular) | 10 - 50 | [11] |
| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | [6] |
| Imidazo[1,2-a]pyrimidines | MDA-MB-231 (Breast) | 35.1 - 35.9 | [6] |
| Quinazoline Derivatives | HepG2, MCF-7, MDA-231, HeLa | 1.94 - 7.1 | [12] |
| 2-Aminopyrimidine Derivatives | (β-Glucuronidase Inhibition) | 2.8 - 300.25 | [2] |
Mechanism of Action and Signaling Pathways
The diverse biological activities of 2-methylpyrimidine derivatives stem from their ability to interact with various biological targets. Below are visualizations of representative mechanisms of action.
Anti-inflammatory Pathway: Inhibition of iNOS and COX-2
Certain morpholinopyrimidine derivatives have been shown to exert anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Antiviral Mechanism: Inhibition of HCV RNA Polymerase
A 2'-deoxy-2'-fluoro-2'-C-methylcytidine derivative has demonstrated potent anti-HCV activity. Its mechanism involves intracellular phosphorylation to its triphosphate form, which then acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), ultimately terminating viral RNA replication.[3]
Experimental and Developmental Workflow
The discovery and development of novel 2-methylpyrimidine derivatives typically follow a structured workflow from initial synthesis to biological evaluation.
Conclusion
From the foundational work of Pinner to their current role in cutting-edge drug discovery, 2-methylpyrimidine derivatives have demonstrated enduring importance in chemical and biomedical research. Their synthetic accessibility, coupled with a broad spectrum of biological activities, ensures that this heterocyclic scaffold will remain a fertile ground for the development of novel therapeutics. The protocols, data, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the potential of these remarkable compounds.
References
- 1. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 10. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Theoretical and Computational Analysis of 4,6-Diiodo-2-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed theoretical and computational analysis of 4,6-diiodo-2-methylpyrimidine, a halogenated pyrimidine with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental and theoretical data for this compound, this document outlines a robust framework for its in-silico investigation and experimental characterization. The proposed methodologies are based on established computational and experimental practices for analogous halogenated heterocyclic compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling a thorough exploration of its structural, electronic, and reactive properties.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Halogenated pyrimidines, in particular, are versatile building blocks in organic synthesis, primarily due to their reactivity in cross-coupling reactions. The subject of this guide, this compound, is a structurally intriguing molecule featuring two iodine substituents, which are known to influence the electronic properties and reactivity of the pyrimidine core significantly. The presence of iodine atoms suggests a high potential for derivatization through various cross-coupling methodologies, making it a valuable precursor for the synthesis of novel compounds.
This guide will detail a proposed workflow for the comprehensive theoretical and computational analysis of this compound, alongside generalized experimental protocols for its synthesis and characterization.
Proposed Theoretical and Computational Analysis
A thorough in-silico investigation of this compound is essential to understand its intrinsic molecular properties. Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure and properties of molecules of this nature.
Computational Methodologies
The following computational protocol is proposed for the theoretical analysis of this compound:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is recommended as a starting point due to its proven performance for a wide range of organic molecules.[1][2] Other functionals, such as M06-2X or ωB97X-D, could also be employed for comparison, especially for non-covalent interactions.
-
Basis Set: For carbon, hydrogen, and nitrogen atoms, the 6-311+G(d,p) basis set is appropriate. For the iodine atoms, the use of a basis set with an effective core potential (ECP), such as LANL2DZdp, is recommended to account for relativistic effects. A systematic study comparing a full-electron basis set with a pseudopotential for the iodine atom could provide valuable insights into the accuracy of the calculations.
-
Solvation Model: To simulate the behavior of the molecule in solution, the Polarizable Continuum Model (PCM) or the SMD solvation model can be utilized, with solvents such as chloroform, DMF, or water.
Key Computational Analyses
The following properties of this compound would be investigated:
-
Geometric Optimization: Determination of the ground state molecular geometry, including bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: Calculation of the vibrational frequencies to confirm the optimized structure as a true minimum on the potential energy surface and to aid in the interpretation of experimental infrared (IR) and Raman spectra.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.
-
Natural Bond Orbital (NBO) Analysis: Investigation of charge distribution, hybridization, and intramolecular interactions.
-
-
Spectroscopic Properties:
-
NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) for comparison with experimental data.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations to predict the electronic absorption spectra.
-
-
Reactivity Descriptors: Calculation of global reactivity descriptors such as chemical potential, hardness, and electrophilicity to predict the molecule's overall reactivity.
Proposed Computational Workflow
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Data Presentation: Predicted Molecular Properties
The following tables present hypothetical quantitative data that would be obtained from the proposed computational analysis. These values are for illustrative purposes and would need to be confirmed by actual calculations.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| C2-N1 Bond Length (Å) | 1.34 |
| N1-C6 Bond Length (Å) | 1.33 |
| C6-C5 Bond Length (Å) | 1.40 |
| C5-C4 Bond Length (Å) | 1.40 |
| C4-N3 Bond Length (Å) | 1.33 |
| N3-C2 Bond Length (Å) | 1.34 |
| C4-I Bond Length (Å) | 2.10 |
| C6-I Bond Length (Å) | 2.10 |
| C2-C(methyl) Bond Length (Å) | 1.50 |
| N1-C2-N3 Bond Angle (°) | 126.0 |
| C2-N1-C6 Bond Angle (°) | 117.0 |
| N1-C6-C5 Bond Angle (°) | 122.0 |
| C6-C5-C4 Bond Angle (°) | 116.0 |
| C5-C4-N3 Bond Angle (°) | 122.0 |
| C4-N3-C2 Bond Angle (°) | 117.0 |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 1.5 |
| ¹H NMR Chemical Shift (ppm) - Methyl | 2.5 |
| ¹H NMR Chemical Shift (ppm) - C5-H | 7.8 |
| ¹³C NMR Chemical Shift (ppm) - C2 | 165.0 |
| ¹³C NMR Chemical Shift (ppm) - C4/C6 | 90.0 |
| ¹³C NMR Chemical Shift (ppm) - C5 | 130.0 |
| ¹³C NMR Chemical Shift (ppm) - Methyl | 24.0 |
| Major UV-Vis Absorption λmax (nm) | 280 |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and characterization of this compound, based on methods for similar compounds.
Synthesis Protocol: Iodination of 2-methyl-4,6-dihydroxypyrimidine
A potential synthetic route to this compound involves the direct iodination of a suitable precursor, such as 2-methyl-4,6-dihydroxypyrimidine.
Materials:
-
2-methyl-4,6-dihydroxypyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methyl-4,6-dihydroxypyrimidine (1.0 eq.) in anhydrous acetonitrile.
-
To this solution, add N-iodosuccinimide (2.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization Protocols
The synthesized this compound should be thoroughly characterized using a suite of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of the protons.
-
¹³C NMR: To identify the carbon skeleton.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
-
Infrared (IR) Spectroscopy:
-
To identify the characteristic functional groups and vibrational modes of the molecule.
-
Method: Attenuated Total Reflectance (ATR) or KBr pellet.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight and fragmentation pattern.
-
Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
X-ray Crystallography:
-
To unambiguously determine the three-dimensional molecular structure in the solid state.
-
Procedure: Grow single crystals of the purified compound by slow evaporation of a suitable solvent. Collect diffraction data on a single-crystal X-ray diffractometer.
-
Proposed Experimental Workflow
Caption: Proposed experimental workflow for the synthesis and characterization of this compound.
Potential Applications and Future Directions
The diiodo-substitution pattern of this compound makes it a highly attractive substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The general reactivity trend for halopyrimidines is I > Br > Cl > F, indicating that the C-I bonds in this molecule should be highly reactive. This opens up avenues for the synthesis of a diverse library of 4,6-disubstituted-2-methylpyrimidine derivatives, which could be screened for biological activity or used in the development of novel organic materials.
Future studies should focus on executing the proposed computational and experimental workflows to gain a comprehensive understanding of this compound. The validated theoretical model can then be used to design new derivatives with tailored electronic and steric properties for specific applications in drug discovery and materials science.
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental roadmap for the study of this compound. By employing the proposed computational methodologies and experimental protocols, researchers can systematically investigate the molecular properties, reactivity, and synthetic potential of this promising halogenated pyrimidine. The insights gained from such studies will be invaluable for the rational design of novel compounds with potential applications in various scientific and industrial fields.
References
A Technical Guide to the Biological Activity Screening of Novel 2-Methylpyrimidine Derivatives
An in-depth technical guide or whitepaper on the core.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Their unique physicochemical properties, including the ability to form multiple hydrogen bonds, allow them to interact effectively with a wide range of biological targets.[1] This has led to their development as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[2][3][4] The 2-methylpyrimidine scaffold, in particular, has garnered significant interest as a "privileged structure" in drug discovery. Modifications to this core can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents.[5][6]
This technical guide provides a comprehensive overview of the methodologies used to screen novel 2-methylpyrimidine derivatives for biological activity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. The guide details common experimental protocols, presents quantitative data from recent studies, and visualizes key workflows and signaling pathways.
General Workflow for Biological Activity Screening
The screening process for novel compounds typically follows a logical progression from initial synthesis to in-depth biological characterization. The workflow is designed to efficiently identify promising candidates and elucidate their mechanisms of action.
Caption: General workflow for screening novel 2-methylpyrimidine derivatives.
Anticancer Activity
A primary focus in the study of pyrimidine derivatives is their potential as anticancer agents.[1] These compounds can interfere with critical cellular processes in cancer cells, such as nucleotide metabolism and signal transduction, leading to cell cycle arrest and apoptosis.[7][8]
Data on In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various novel pyrimidine derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2a | A549 (Lung) | > 50 | [5][9] |
| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [5][9][10] |
| 2f | A549 (Lung) | > 50 |[5][9] |
Table 2: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 12a | A549 (Lung) | 47.83 | [11] |
| 12b | A549 (Lung) | 40.54 | [11] |
| 12a | Caco-2 (Colon) | > 50 | [11] |
| 12b | Caco-2 (Colon) | 29.77 | [11] |
| Doxorubicin | A549 (Lung) | 31.32 |[11] |
Table 3: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3b | C32 (Melanoma) | 24.4 | [12] |
| 3b | A375 (Melanoma) | 25.4 | [12] |
| 3b | HaCaT (Normal) | 33.5 | [12] |
| 3b | CHO-K1 (Normal) | 75.5 |[12] |
A crucial aspect of anticancer drug development is selectivity. The selectivity index (SI) quantifies a compound's preferential cytotoxicity towards cancer cells over normal cells and is calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells.[11][13] A drug with an SI value greater than 3 is generally considered to be selective.[13] For example, compound 3b from the thiazolo[4,5-d]pyrimidine series showed an SI of 2.2 for melanoma cells (C32) versus normal CHO-K1 cells, indicating some level of selective activity.[12]
Antimicrobial Activity
Pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties.[3][14][15] The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Data on Antimicrobial Activity
The following table presents MIC values for novel pyrimidine derivatives against various bacterial strains.
Table 4: Antibacterial Activity (MIC in µg/mL) of Pyrimidine Derivatives
| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | Reference |
|---|---|---|---|---|
| 3a | 7.13 | 8.16 | 9.23 | [14] |
| 3b | 6.18 | 7.12 | 8.15 | [14] |
| 4a | 8.14 | 9.25 | 10.16 | [14] |
| 4b | 7.16 | 8.18 | 9.28 | [14] |
| 4c | 7.12 | 8.15 | 9.24 | [14] |
| 4d | 6.13 | 7.16 | 8.19 | [14] |
| Ampicillin | 12.5 | 12.5 | 12.5 |[14] |
As shown, several synthesized compounds exhibited stronger antibacterial effects against the tested microorganisms compared to the reference drug, Ampicillin.[14]
Enzyme Inhibition
Many pyrimidine-based drugs exert their therapeutic effects by inhibiting specific enzymes.[7] This targeted approach can lead to higher efficacy and reduced side effects. Key enzyme targets include kinases involved in cell signaling and enzymes essential for metabolic pathways.[16]
Data on Enzyme Inhibition
The inhibitory potency of these compounds is quantified by IC50 or the inhibition constant (Ki).[16]
Table 5: Inhibition of Kinases and Metabolic Enzymes by Pyrimidine-Based Drugs
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | 0.5 | Irreversible | [16] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | 5.1 | Irreversible | [16] |
| Leflunomide | Dihydroorotate Dehydrogenase (DHODH) | 12,000 | Reversible | [16] |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | 15 | Reversible |[16] |
Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. This section provides detailed methodologies for key in vitro assays.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and metabolic activity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[19][20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.[19]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20][21]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19][22]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[22]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[17][22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add the prepared bacterial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is critical for drug development. Pyrimidine derivatives often function as antimetabolites or as inhibitors of key signaling pathways.
Antimetabolite Mechanism of Action
Antimetabolites are compounds that are structurally similar to endogenous molecules and can interfere with metabolic pathways. Purine and pyrimidine antimetabolites are converted within the cell into nucleotide analogues, which then inhibit critical enzymes involved in DNA synthesis, leading to DNA damage and apoptosis.[7]
Caption: General mechanism of action for pyrimidine antimetabolites.
Inhibition of the De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis pathway is essential for providing the necessary pyrimidine nucleotides for rapidly proliferating cells, such as cancer cells.[8] Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in this pathway, making it an attractive target for cancer therapy.[8][16]
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.
Conclusion
The 2-methylpyrimidine scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The systematic screening process, involving a cascade of in vitro assays from broad cytotoxicity and antimicrobial panels to specific enzyme inhibition and mechanism-of-action studies, is crucial for identifying lead compounds. The data and protocols presented in this guide offer a framework for researchers to effectively evaluate the biological activity of new 2-methylpyrimidine derivatives, paving the way for the next generation of targeted therapies.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. ptfarm.pl [ptfarm.pl]
X-ray Crystal Structure of 4,6-Disubstituted-2-Methylpyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystal structure analysis of 4,6-disubstituted-2-methylpyrimidines. Pyrimidine derivatives are a critical class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents.
Representative Crystal Structure Analysis: 4,6-Dimethyl-2-p-tolylpyrimidine
A key example for which detailed crystallographic data is available is 4,6-dimethyl-2-p-tolylpyrimidine. The analysis of its crystal structure provides valuable insights into the geometry and intermolecular interactions of this class of compounds.
Quantitative Crystallographic Data
The crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine is summarized in the table below. The molecule is located on a crystallographic mirror plane[1].
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.2086 (10) |
| b (Å) | 12.4668 (18) |
| c (Å) | 12.4335 (18) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1117.4 (3) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.07 |
| R[F² > 2σ(F²)] | 0.042 |
| wR(F²) | 0.131 |
Table 1: Crystallographic data for 4,6-dimethyl-2-p-tolylpyrimidine.[1]
Molecular Geometry
The pyrimidine and the p-tolyl rings in 4,6-dimethyl-2-p-tolylpyrimidine are nearly coplanar, with a dihedral angle of 3.4 (2)° between them[1]. This planarity can influence the packing of the molecules in the crystal lattice and their potential interactions with biological targets. The crystal structure reveals the presence of intermolecular C—H⋯π contacts, which form infinite chains within the crystal[1].
Experimental Protocols
This section details the methodologies for the synthesis and crystallographic analysis of 4,6-disubstituted-2-methylpyrimidines.
Synthesis of 4,6-Disubstituted-2-Methylpyrimidine Precursors
A common precursor for many 4,6-disubstituted-2-methylpyrimidines is 4,6-dihydroxy-2-methylpyrimidine.
Protocol for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine:
-
Under an ice bath condition, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol[2].
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C.
-
Stir the reaction for 3-5 hours[2].
-
Remove the methanol by distillation under reduced pressure[2].
-
Dissolve the residue in water and adjust the pH to 1-2 with an appropriate acid[2].
-
Stir the solution at 0 °C for 3-5 hours to induce crystallization[2].
-
Collect the white solid of 4,6-dihydroxy-2-methylpyrimidine by suction filtration, followed by washing and drying[2].
This dihydroxy intermediate can then be converted to other derivatives, such as 4,6-dichloro-2-methylpyrimidine, which serves as a versatile building block for introducing various substituents at the 4 and 6 positions through nucleophilic substitution reactions.
Single Crystal X-ray Diffraction Analysis
The following is a general workflow for the crystallographic analysis of a synthesized 4,6-disubstituted-2-methylpyrimidine derivative.
Protocol for Single Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with a CCD area detector. Collect diffraction data at a controlled temperature (e.g., 296 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å)[1].
-
Data Reduction: Process the collected diffraction data, including integration of the reflection intensities and correction for absorption effects[1].
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the experimental data. The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1].
-
Data Visualization and Analysis: Use software to visualize the crystal structure and analyze geometric parameters such as bond lengths, bond angles, and torsion angles, as well as intermolecular interactions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a 4,6-disubstituted-2-methylpyrimidine to its structural elucidation by X-ray crystallography.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4,6-diiodo-2-methylpyrimidine as a key building block. This reaction is a powerful tool for the synthesis of novel 4,6-disubstituted-2-methylpyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] The use of this compound as a substrate offers a reactive scaffold for the introduction of two different aryl or heteroaryl groups, leading to the generation of diverse molecular architectures. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.[3]
This protocol provides a general method that can be adapted and optimized for various boronic acids to achieve high yields of the desired disubstituted pyrimidine products.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions
The successful synthesis of 4,6-disubstituted-2-methylpyrimidines via Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical conditions that can serve as a starting point for the reaction with this compound and various arylboronic acids.
| Parameter | Condition | Notes |
| Substrate | This compound | --- |
| Coupling Partner | Arylboronic Acid | 2.2 - 3.0 equivalents |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 5 - 10 mol% |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 2 - 5 mol% | |
| Base | K₂CO₃ (Potassium Carbonate) | 2.0 - 4.0 equivalents |
| Cs₂CO₃ (Cesium Carbonate) | 2.0 - 3.0 equivalents | |
| K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equivalents | |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Commonly used and effective for a wide range of substrates. |
| Toluene / Water (e.g., 4:1 v/v) | An alternative solvent system. | |
| Dimethylformamide (DMF) | Can be used, particularly for less reactive substrates. | |
| Temperature | 80 - 110 °C | Reaction temperature may need optimization based on the reactivity of the boronic acid. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (2.2 eq), the base (3.0 eq), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 4,6-diaryl-2-methylpyrimidine product.
Mandatory Visualizations
The following diagrams illustrate the generalized reaction scheme and the experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Generalized reaction scheme for the Suzuki-Miyaura coupling.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. Increasing the reaction temperature or time may also improve the yield. The purity of the reagents, particularly the boronic acid, is crucial.
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the reaction setup is completely free of oxygen. Degassing the solvent thoroughly is critical. Increasing the amount of boronic acid or base may also drive the reaction to completion.
-
Side Products: The formation of homocoupled products from the boronic acid can sometimes be an issue. Using a slight excess of the diiodopyrimidine or optimizing the reaction conditions can help to minimize this side reaction.
By following this detailed protocol and considering the optimization strategies, researchers can effectively synthesize a wide range of novel 4,6-disubstituted-2-methylpyrimidine derivatives for various applications in drug discovery and materials science.
References
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2][3][4] Pyrimidine derivatives are a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents. The introduction of alkyne functionalities onto the pyrimidine scaffold via Sonogashira coupling allows for the generation of novel compounds with potential applications as kinase inhibitors and other targeted therapies.[1]
These application notes provide a detailed protocol for the Sonogashira coupling of various terminal alkynes with 4,6-diiodo-2-methylpyrimidine, a key intermediate for the synthesis of disubstituted pyrimidine libraries.
Reaction Scheme
The general reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction can be performed to achieve either mono- or di-substitution on the pyrimidine ring by controlling the stoichiometry of the terminal alkyne.
Caption: General scheme of the Sonogashira coupling of this compound.
Data Presentation: Reaction Components and Expected Yields
The following table summarizes the key components and representative, albeit hypothetical, yields for the Sonogashira coupling of this compound with various terminal alkynes. Yields are estimated based on similar reactions reported in the literature.[5][6]
| Entry | Terminal Alkyne (R-C≡C-H) | Product | Expected Yield (Mono-substituted) | Expected Yield (Di-substituted) |
| 1 | Phenylacetylene | 4-iodo-2-methyl-6-(phenylethynyl)pyrimidine / 2-methyl-4,6-bis(phenylethynyl)pyrimidine | 75-90% | 70-85% |
| 2 | 1-Hexyne | 4-iodo-6-(hex-1-yn-1-yl)-2-methylpyrimidine / 4,6-bis(hex-1-yn-1-yl)-2-methylpyrimidine | 70-85% | 65-80% |
| 3 | 3-Ethynylpyridine | 3-((4-iodo-2-methylpyrimidin-6-yl)ethynyl)pyridine / 3,3'-((2-methylpyrimidine-4,6-diyl)bis(ethyne-2,1-diyl))dipyridine | 65-80% | 60-75% |
| 4 | (Trimethylsilyl)acetylene | 4-iodo-2-methyl-6-((trimethylsilyl)ethynyl)pyrimidine / 2-methyl-4,6-bis((trimethylsilyl)ethynyl)pyrimidine | 80-95% | 75-90% |
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of a terminal alkyne with this compound. The protocol is based on established procedures for similar heterocyclic systems.[5][6][7]
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
General Procedure for Mono-alkynylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirred mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-65 °C.[6] The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Di-alkynylation
The procedure is similar to the mono-alkynylation, with the key difference being the stoichiometry of the terminal alkyne.
-
Reaction Setup: Follow step 1 of the mono-alkynylation procedure.
-
Solvent and Base Addition: Follow step 2 of the mono-alkynylation procedure.
-
Alkyne Addition: Add the terminal alkyne (2.2 - 2.5 mmol) dropwise to the stirred mixture.
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 65-80 °C) to facilitate the second coupling. Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 5 and 6 of the mono-alkynylation procedure.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of alkynyl-substituted 2-methylpyrimidines.
Caption: General experimental workflow for Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Reactions under inert atmosphere require proper handling of gas cylinders and Schlenk line techniques.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes provides an efficient and versatile route for the synthesis of a diverse range of substituted pyrimidines. These compounds are valuable building blocks for the development of new therapeutic agents and functional materials. The protocols outlined in these application notes offer a robust starting point for researchers to explore this important transformation. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scirp.org [scirp.org]
- 6. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Diiodo-2-methylpyrimidine with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines, a critical process in the development of novel pharmaceuticals and functional materials.[1][3] This application note provides a detailed protocol and important considerations for the selective amination of 4,6-diiodo-2-methylpyrimidine with primary amines, a versatile scaffold in drug discovery.
The selective functionalization of dihalogenated pyrimidines can be challenging due to the presence of two reactive sites.[3] Achieving selective mono-amination versus di-amination requires careful optimization of reaction parameters, including the choice of palladium catalyst, phosphine ligand, base, and solvent.[3][4] While aryl iodides are generally reactive substrates in Buchwald-Hartwig aminations, the specific conditions for this compound are crucial for achieving high yields and selectivity.[1] The protocols and data presented herein are based on established methodologies for the amination of related dihalopyrimidines and serve as a comprehensive guide for researchers.[4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst for the next cycle.[2]
The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and helps to stabilize the palladium catalyst.[1] Bulky, electron-rich phosphine ligands are commonly employed to facilitate these key steps.[1]
Data Presentation
The following table summarizes representative data for the Buchwald-Hartwig amination of a dihalopyrimidine with a primary amine, demonstrating the influence of different ligands and bases on the reaction outcome. This data provides a strong starting point for the optimization of the amination of this compound.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (2) | XantPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | >95 | General conditions for high yield. |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 85 | Milder base, may require higher temperature. |
| 3 | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | 78 | Alternative base and solvent system. |
| 4 | Pd(OAc)₂ (2) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 10 | 90 | Strong, non-nucleophilic base, good for sensitive substrates.[2] |
| 5 | Pd₂(dba)₃ (1) | BrettPhos (2) | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 18 | 82 | BrettPhos is often effective for primary amines.[2] |
This data is representative and based on the amination of analogous dihalopyrimidines. Actual yields for this compound may vary and require optimization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the mono-amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, BINAP, or a bulky monophosphine ligand)[1]
-
Anhydrous base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., 0.02 mmol, 2 mol%), the phosphine ligand (e.g., 0.04 mmol, 4 mol%), and the base (e.g., 1.5 mmol, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv.) and the primary amine (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the diiodopyrimidine).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
Note on Selectivity: To favor mono-amination over di-amination, it is often beneficial to use a slight excess of the diiodopyrimidine or to carefully control the stoichiometry of the amine. Lower reaction temperatures and shorter reaction times may also improve selectivity. For the subsequent amination to introduce a second amino group, harsher conditions or a different catalyst system may be required due to the electron-donating nature of the first amino group.[4]
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 4,6-diiodo-2-methylpyrimidine through various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive iodine atoms, allowing for sequential and selective introduction of diverse molecular fragments. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bonds, making it an excellent substrate for a range of powerful C-C and C-N bond-forming reactions.
While specific literature on the cross-coupling reactions of this compound is limited, the following protocols are based on well-established methodologies for structurally similar dihalopyrimidines and dihaloarenes. These notes serve as a robust starting point for researchers to develop and optimize synthetic routes towards novel 4,6-disubstituted-2-methylpyrimidine derivatives.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. Due to the high reactivity of the C-I bonds, the reaction can often proceed under mild conditions. By carefully controlling the stoichiometry of the boronic acid, selective mono- or di-substitution can be achieved.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of related dihalopyrimidines. These conditions can be adapted as a starting point for the optimization of reactions with this compound.
| Entry | Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 (mono-arylated at C4) | [2] |
| 2 | 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 (di-arylated) | [3] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 85 (coupling at bromo-phenyl) | [4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with 10-20% water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira reaction is a highly efficient method for the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[5][6] This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes. For this compound, this allows for the introduction of alkyne functionalities, which can serve as handles for further transformations such as click chemistry or cyclization reactions.
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table provides representative conditions for the Sonogashira coupling of related pyrimidine and aryl halides.
| Entry | Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 25 | 2 | 95 | [7] |
| 2 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | - | RT | 1.5 | - | [8] |
| 3 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Amine | - | RT | - | High | [5] |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.
-
Wash the filtrate with water or a dilute aqueous solution of ammonium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4,6-Diaryl-2-Methylpyrimidines via a Diiodo Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and materials science, with 4,6-diaryl-2-methylpyrimidine scaffolds being of particular interest due to their presence in a variety of biologically active compounds. This application note provides a detailed protocol for the synthesis of these valuable compounds through a robust and efficient pathway involving a diiodo-2-methylpyrimidine intermediate. The use of a diiodo precursor is advantageous as the carbon-iodine bond is typically more reactive in palladium-catalyzed cross-coupling reactions compared to carbon-chlorine or carbon-bromine bonds, often leading to higher yields and milder reaction conditions.
The synthetic strategy detailed herein encompasses a three-step process starting from the readily available 4,6-dihydroxy-2-methylpyrimidine. This is first converted to the corresponding dichloro- derivative, followed by a halogen exchange reaction to yield the key 4,6-diiodo-2-methylpyrimidine precursor. The final step involves a Suzuki-Miyaura cross-coupling reaction with a variety of arylboronic acids to generate the target 4,6-diaryl-2-methylpyrimidines.
Synthetic Pathway Overview
The overall synthetic route is depicted below. The initial steps involve the preparation of the key diiodo precursor, which is then utilized in the final diversification step.
Figure 1: Overall synthetic pathway for 4,6-diaryl-2-methylpyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidines.[1]
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Acetonitrile (anhydrous)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Carefully add phosphorus oxychloride (4.0 eq) or thionyl chloride (4.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-dichloro-2-methylpyrimidine.
Protocol 2: Synthesis of this compound (Finkelstein Reaction)
This is a representative protocol based on the principles of the Finkelstein reaction.[2][3][4]
Materials:
-
4,6-Dichloro-2-methylpyrimidine
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (3.0-4.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a precipitate (NaCl) indicates the progress of the reaction. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain this compound, which can be used in the next step with or without further purification.
Protocol 3: Synthesis of 4,6-Diaryl-2-methylpyrimidines (Suzuki-Miyaura Cross-Coupling)
This is a general protocol for the Suzuki-Miyaura coupling of dihalopyrimidines.[5] The higher reactivity of the C-I bond may allow for milder conditions compared to dichlorides.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water mixture, 4:1)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (2.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,6-diaryl-2-methylpyrimidine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4,6-diaryl-2-methylpyrimidines.
Figure 2: General workflow for the Suzuki-Miyaura cross-coupling step.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under the conditions described in Protocol 3.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-4,6-diphenylpyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4,6-Bis(4-methoxyphenyl)-2-methylpyrimidine | 92 |
| 3 | 4-Chlorophenylboronic acid | 4,6-Bis(4-chlorophenyl)-2-methylpyrimidine | 82 |
| 4 | 4-Fluorophenylboronic acid | 4,6-Bis(4-fluorophenyl)-2-methylpyrimidine | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Methyl-4,6-bis(4-(trifluoromethyl)phenyl)pyrimidine | 75 |
| 6 | 3-Methoxyphenylboronic acid | 4,6-Bis(3-methoxyphenyl)-2-methylpyrimidine | 89 |
| 7 | Naphthalene-2-boronic acid | 2-Methyl-4,6-di(naphthalen-2-yl)pyrimidine | 80 |
| 8 | Thiophene-2-boronic acid | 2-Methyl-4,6-di(thiophen-2-yl)pyrimidine | 78 |
Conclusion
The protocols outlined in this application note provide a reliable and adaptable methodology for the synthesis of a diverse range of 4,6-diaryl-2-methylpyrimidines. The use of a highly reactive diiodo precursor facilitates efficient Suzuki-Miyaura cross-coupling, enabling access to a wide array of substituted pyrimidine derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Application Note: A Robust Protocol for the Synthesis of 4,6-Disubstituted-2-Methylpyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics. Their structural resemblance to the nucleobases in DNA and RNA makes them privileged structures for interacting with biological targets. Specifically, 4,6-disubstituted-2-methylpyrimidines serve as crucial intermediates and key pharmacophores in the development of novel therapeutics. This application note provides detailed, reproducible protocols for the synthesis of this important class of compounds, focusing on the versatile Pinner condensation reaction.
Principle of the Method: The Pinner Pyrimidine Synthesis
The Pinner synthesis is a classic and highly effective method for constructing the pyrimidine ring. The core of this protocol involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[1] For the synthesis of 2-methylpyrimidine derivatives, acetamidine hydrochloride is the standard reagent of choice. The reaction proceeds by forming a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. This method is broadly applicable, allowing for a wide range of substituents at the 4- and 6-positions by simply varying the starting 1,3-dicarbonyl compound.
Caption: General reaction scheme for the Pinner synthesis of 2-methylpyrimidines.
Experimental Protocols
This section details two key protocols: the synthesis of a versatile dihydroxy intermediate and its subsequent conversion to a dichloro derivative, which is primed for further functionalization.
Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This protocol outlines the condensation of a malonic ester with acetamidine hydrochloride to produce 4,6-dihydroxy-2-methylpyrimidine, a key building block.[2][3]
Materials:
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe)
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Hydrochloric acid (4M)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and under an inert atmosphere, add 150 mL of anhydrous methanol.
-
Base Addition: Cool the flask in an ice bath. While stirring, slowly add 18.4 g (0.34 mol) of sodium methoxide. Continue stirring until all the sodium methoxide has dissolved.
-
Reactant Addition: To the cooled solution, add 13.2 g (0.1 mol) of dimethyl malonate followed by 9.45 g (0.1 mol) of acetamidine hydrochloride.[2]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Let the reaction proceed for 4-5 hours; the solution will typically become a creamy white suspension.[2][3]
-
Solvent Removal: After the reaction is complete, remove the methanol via distillation under reduced pressure.
-
Precipitation: Dissolve the resulting residue in approximately 50 mL of deionized water. Adjust the pH to 1-2 with 4M hydrochloric acid. A white solid will precipitate.[2]
-
Isolation and Purification: Stir the suspension at 0 °C for 3-5 hours to ensure complete crystallization.[2][3] Collect the white solid by suction filtration. Wash the solid sequentially with ice-cold water and then ice-cold methanol (0-5 °C).[3]
-
Drying: Dry the product under vacuum to obtain the final white solid, 4,6-dihydroxy-2-methylpyrimidine.
Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine. This dichloro- derivative is an excellent substrate for subsequent nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities.[2]
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine (from Protocol 1)
-
N,N-diethylaniline
-
1,2-Dichloroethane (DCE)
-
Triphosgene (BTC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 10.8 g (0.086 mol) of 4,6-dihydroxy-2-methylpyrimidine, N,N-diethylaniline, and 1,2-dichloroethane.
-
Chlorination: Heat the mixture to reflux. Slowly add a solution of triphosgene in 1,2-dichloroethane dropwise.
-
Reaction: Maintain the reflux for 6-8 hours, monitoring the reaction progress by TLC.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the reaction solution sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure solid 4,6-dichloro-2-methylpyrimidine.[2]
Data Presentation
The following tables summarize the reaction parameters and expected outcomes for the described protocols.
Table 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield (%) |
| Dimethyl Malonate | Acetamidine HCl | NaOMe | Methanol | 18-25 °C, 4-5 h | 4,6-Dihydroxy-2-methylpyrimidine | ~86%[2][3] |
Table 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
| Reactant | Chlorinating Agent | Base / Additive | Solvent | Conditions | Product | Yield (%) |
| 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene | N,N-diethylaniline | DCE | Reflux, 6-8 h | 4,6-Dichloro-2-methylpyrimidine | Not specified[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.
Caption: A typical experimental workflow for Pinner pyrimidine synthesis.
Further Functionalization Pathway
The synthesized 4,6-dichloro-2-methylpyrimidine is a versatile intermediate for creating a library of compounds through nucleophilic aromatic substitution (SNAr).
Caption: Diversification of the pyrimidine core via SNAr reactions.
Example Biological Context: Kinase Signaling Pathway
Many pyrimidine derivatives are developed as kinase inhibitors. This diagram shows a simplified, generic kinase signaling pathway where such compounds could act as therapeutic agents.
References
Application Notes and Protocols for Catalyst and Ligand Selection in Cross-Coupling Reactions with 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The 4,6-disubstituted 2-methylpyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the selective functionalization of 4,6-diiodo-2-methylpyrimidine via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The selection of appropriate catalysts and ligands is critical for achieving high yields and controlling regioselectivity, particularly when dealing with a dihalogenated substrate where mono- or di-substitution is possible.
The reactivity of the C-I bonds at the C4 and C6 positions of the pyrimidine ring is influenced by the electronic nature of the pyrimidine core and the steric environment. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst due to its greater electron deficiency compared to the C6 position. This inherent reactivity difference can be exploited or modulated through the careful selection of reaction conditions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organohalide. For this compound, this reaction can be controlled to achieve either mono- or diarylation.
Catalyst and Ligand Selection
Successful Suzuki-Miyaura couplings of dihalogenated pyrimidines often employ palladium catalysts with phosphine ligands. The choice of ligand is crucial for promoting the catalytic cycle and influencing selectivity.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good for both mono- and diarylation, selectivity can be controlled by stoichiometry.[1][2] |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene or 1,4-Dioxane | 100-110 | Highly active catalysts, often effective for challenging couplings. |
| Pd(dppf)Cl₂ | dppf (in catalyst) | Na₂CO₃ or Cs₂CO₃ | DMF or 1,4-Dioxane | 80-100 | Robust catalyst for a wide range of aryl and heteroaryl boronic acids. |
Note: For mono-arylation, using a slight excess (1.1-1.2 equivalents) of the boronic acid is recommended. For diarylation, an excess of the boronic acid (2.5-3.0 equivalents) and longer reaction times are typically required.
Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the pyrimidine is typically 0.1-0.2 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-iodo-2-methylpyrimidine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
II. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, catalyzed by palladium and copper complexes. This reaction is valuable for introducing alkynyl moieties into the pyrimidine core.
Catalyst and Ligand Selection
The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. The choice of palladium source and ligand can influence the reaction efficiency.
| Catalyst / Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd(PPh₃)₄ | CuI | PPh₃ (in catalyst) | Et₃N or DIPEA | THF or DMF | Room Temp. to 60 | Standard and reliable conditions for many substrates. |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ (in catalyst) | Et₃N or DIPEA | THF or DMF | Room Temp. to 60 | A common and effective catalyst system. |
| Pd₂(dba)₃ | CuI | XPhos or SPhos | Cs₂CO₃ or K₂CO₃ | 1,4-Dioxane or Toluene | 60-100 | Useful for more challenging or sterically hindered substrates. |
Note: Careful control of stoichiometry is key to achieving selective mono-alkynylation. The use of an excess of the alkyne should be avoided to minimize the formation of the di-alkynylated product.
Experimental Protocol: Mono-alkynylation via Sonogashira Coupling
This protocol outlines a general procedure for the selective mono-alkynylation of this compound.
Materials:
-
This compound
-
Terminal alkyne (1.05 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF or DMF via syringe, followed by the amine base (2.5 equiv).
-
Add the terminal alkyne (1.05 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-6-iodo-2-methylpyrimidine.
Caption: Simplified Sonogashira cross-coupling mechanism.
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, which are common in pharmaceuticals.
Catalyst and Ligand Selection
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle.[3][4][5][6][7][8]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or 1,4-Dioxane | 80-110 | Highly active systems for a broad range of primary and secondary amines.[5] |
| Pd(OAc)₂ | BrettPhos or DavePhos | Cs₂CO₃ or K₂CO₃ | t-BuOH or Toluene | 80-110 | Effective for coupling with a variety of amines, including some challenging substrates.[3] |
| G3 or G4 Precatalysts | XPhos, RuPhos, etc. | NaOtBu or LHMDS | Toluene or THF | 80-110 | Air-stable precatalysts that offer convenience and high activity. |
Note: Strong bases like NaOtBu are commonly used, but for base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be employed, often requiring higher temperatures or longer reaction times.
Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling
This protocol provides a general method for the selective mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-iodo-2-methylpyrimidine.
Caption: Catalyst system selection for Buchwald-Hartwig amination.
Conclusion
The selective functionalization of this compound through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides a powerful platform for the synthesis of diverse libraries of 4,6-disubstituted pyrimidines. The protocols and catalyst/ligand recommendations provided herein serve as a robust starting point for researchers. Careful control of stoichiometry and reaction conditions is paramount for achieving high selectivity for mono-substituted products. Further optimization may be necessary for particularly challenging substrates to achieve optimal yields and purity. The ability to sequentially introduce different functionalities at the C4 and C6 positions opens up a vast chemical space for exploration in drug discovery and materials science.
References
- 1. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Coupling Reactions of 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of the effects of solvents and bases on the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of 4,6-diiodo-2-methylpyrimidine. This versatile building block is a valuable substrate for the synthesis of a wide range of substituted pyrimidines for applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. The choice of solvent and base is critical for achieving high yields and selectivity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Solvent and Base Effects on Suzuki-Miyaura Coupling
The selection of the solvent and base significantly influences the reaction outcome. Polar aprotic solvents and aqueous mixtures are commonly employed. Inorganic bases are typically used to activate the boronic acid.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 18-22 | Good to excellent | A common and effective system for a variety of arylboronic acids.[1] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55-90 | 12-24 | Moderate to good | Alcoholic solvent mixtures can enhance reactivity.[2] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 12 | Variable | DMF can be a good solvent for solubilizing reagents but may lead to side reactions at high temperatures. |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Good | Buchwald ligands can be effective for challenging substrates. |
Caption: Representative conditions for Suzuki-Miyaura coupling of dihalopyrimidines. Yields are generalized and highly dependent on the specific boronic acid used.
References
Application Notes and Protocols for the One-Pot Synthesis of Unsymmetrical 4,6-Disubstituted-2-Methylpyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrimidine scaffold is a fundamental core in numerous biologically active compounds and pharmaceuticals. The development of efficient and versatile synthetic methodologies for producing substituted pyrimidines is of significant interest in medicinal chemistry and drug discovery. One-pot synthesis offers a streamlined approach, minimizing purification steps, saving time, and reducing waste. This document provides detailed protocols and application notes for the one-pot synthesis of unsymmetrical 4,6-disubstituted-2-methylpyrimidines, a class of compounds with potential applications in various therapeutic areas.
The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1] For the synthesis of 2-methylpyrimidines, acetamidine is the N-C-N fragment of choice. To achieve unsymmetrical substitution at the 4 and 6 positions, a precursor that leads to two different substituents is required. This can be achieved through various strategies, including the use of unsymmetrical 1,3-dicarbonyl compounds or sequential reactions in a one-pot setup.
Reaction Principle
The core of this one-pot synthesis is the cyclocondensation reaction between an appropriate three-carbon building block and acetamidine. The general reaction scheme is depicted below:
Caption: General reaction scheme for the one-pot synthesis.
Data Presentation
The following table summarizes various conditions and yields for the synthesis of substituted pyrimidines based on related literature. This data provides a comparative overview to guide reaction optimization.
| Entry | Carbon Source (Precursor to 4,6-substituents) | Nitrogen Source | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |
| 1 | Arylketone, Substituted Benzaldehyde | Urea | Chlorotrimethylsilane | DMF/CH3CN | 90 °C, 12 h | High | [2] |
| 2 | Diethyl Malonate | Acetamidinium Chloride | Sodium Methoxide | Methanol | Reflux | Not specified | [3] |
| 3 | Benzaldehyde, Ethyl Acetoacetate | Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [4] |
| 4 | α,β-Unsaturated Ketoximes | Activated Nitriles | Copper Catalyst | Not specified | Not specified | Good | [5] |
| 5 | Ketones | Amidines | Iron(II)-complex, TEMPO | Not specified | Not specified | Broad tolerance | [5] |
| 6 | β-Ketoester | S-alkylisothiourea | Base/Acid | Not specified | 50 °C | Good to Excellent | [6] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis from an Unsymmetrical 1,3-Diketone and Acetamidine
This protocol describes a general procedure for the synthesis of unsymmetrical 4,6-disubstituted-2-methylpyrimidines starting from an unsymmetrical 1,3-diketone and acetamidine hydrochloride.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Acetamidine hydrochloride (1.2 eq)
-
Sodium methoxide (2.5 eq)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a solution of sodium methoxide in anhydrous ethanol in a round-bottom flask, add the unsymmetrical 1,3-diketone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add acetamidine hydrochloride to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical 4,6-disubstituted-2-methylpyrimidine.
Protocol 2: One-Pot, Two-Step Synthesis via Sequential Cross-Coupling
This protocol is adapted for when a di-halogenated pyrimidine is used as a scaffold for introducing unsymmetrical substituents. While not a de novo synthesis of the ring in one pot, it represents a one-pot functionalization to achieve the target structure. A variety of non-symmetrical pyrimidines can be synthesized using this efficient and versatile methodology.[7][8]
Materials:
-
4,6-dichloro-2-methylpyrimidine (1.0 eq)
-
First organometallic reagent (e.g., organoindium reagent) (1.1 eq)[7][8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Second organometallic reagent (1.2 eq)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4,6-dichloro-2-methylpyrimidine and the palladium catalyst in the anhydrous solvent.
-
Add the first organometallic reagent dropwise at room temperature.
-
Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) until TLC or LC-MS analysis indicates the consumption of the starting material and formation of the mono-substituted intermediate.
-
Without isolating the intermediate, add the second, different organometallic reagent to the reaction mixture.
-
Continue stirring at the same or an elevated temperature until the reaction is complete.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the unsymmetrical 4,6-disubstituted-2-methylpyrimidine.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of unsymmetrical pyrimidines.
Signaling Pathway Analogy: The Logic of Unsymmetrical Synthesis
The following diagram illustrates the logical flow required to achieve an unsymmetrical product in a one-pot reaction, drawing an analogy to a signaling pathway where sequential or differentiated inputs lead to a specific outcome.
Caption: Logical flow for achieving unsymmetrical substitution.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4,6-Diiodo-2-methylpyrimidine in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. The strategic functionalization of the pyrimidine ring, particularly at the 4 and 6 positions, allows for the precise orientation of substituents to interact with the ATP-binding pocket of various kinases. While 4,6-dichloropyrimidines are common starting materials, their diiodo analogue, 4,6-diiodo-2-methylpyrimidine , offers a highly reactive platform for the synthesis of diverse kinase inhibitor libraries, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the corresponding carbon-chlorine bond, enabling milder reaction conditions and broader substrate scope in Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions. This enhanced reactivity makes this compound an attractive, albeit less common, starting material for the rapid generation of novel kinase inhibitor candidates.
This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound and its analogues in the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Key Advantages of this compound in Synthesis
-
Enhanced Reactivity: The C-I bond is weaker than the C-Cl bond, facilitating faster and more efficient oxidative addition in palladium-catalyzed cross-coupling reactions.
-
Milder Reaction Conditions: Suzuki-Miyaura and other cross-coupling reactions can often be performed at lower temperatures, improving the functional group tolerance of the reaction.
-
Sequential Cross-Coupling: The differential reactivity of the 4 and 6 positions can potentially be exploited for the sequential introduction of different aryl or alkyl groups, although this is less pronounced than with mixed halo-pyrimidines.
Targeted Kinase Families
Derivatives of 2-methyl-4,6-disubstituted pyrimidines have shown inhibitory activity against a range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Particularly CDK4 and CDK6, which are key regulators of the cell cycle.
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative diseases like Alzheimer's.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed in solid tumors.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway.[2]
Signaling Pathway Visualization
The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target of pyrimidine-based inhibitors.
Caption: Generalized RTK signaling pathway and point of inhibition.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 4,6-disubstituted 2-methylpyrimidine kinase inhibitors. While these protocols are based on the more common 4,6-dichloropyrimidine, they are directly applicable to this compound, which is expected to show higher reactivity, particularly in the Suzuki coupling step.
Protocol 1: Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes the sequential introduction of two different aryl groups onto the pyrimidine core. The higher reactivity of the 4-position is exploited.
Caption: Workflow for sequential Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid 1
-
Arylboronic acid 2
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene)
-
Degassed water
-
Standard glassware for inert atmosphere synthesis
Procedure:
Step 1: Monosubstitution at the C4-Position
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), arylboronic acid 1 (1.1 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed mixture of solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-6-iodo-2-methylpyrimidine intermediate.
Step 2: Disubstitution at the C6-Position
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve the 4-aryl-6-iodo-2-methylpyrimidine intermediate (1.0 eq), arylboronic acid 2 (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the degassed solvent system as in Step 1.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Perform an aqueous workup as described in Step 1.
-
Purify the final product by column chromatography to yield the desired 4,6-diaryl-2-methylpyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution (SNA) followed by Suzuki Coupling
This protocol is useful for introducing nitrogen-based nucleophiles, which are common in many kinase inhibitors.
Materials:
-
This compound
-
Amine nucleophile (e.g., a substituted aniline or piperazine)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Solvent (e.g., isopropanol, n-butanol)
-
Arylboronic acid
-
Palladium catalyst and base for Suzuki coupling (as in Protocol 1)
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol in a round-bottom flask.
-
Add the amine nucleophile (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 6-18 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography to isolate the mono-substituted amino-iodopyrimidine intermediate.
Step 2: Suzuki Coupling
-
Follow the procedure outlined in Step 2 of Protocol 1, using the amino-iodopyrimidine intermediate as the starting material.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 4,6-disubstituted pyrimidine-based kinase inhibitors from the literature. Note that these examples may not have a 2-methyl substituent but illustrate the potential of the core scaffold.
| Compound ID | Kinase Target | IC₅₀ (µM) | Reference |
| 1 | MARK4 | 7.52 ± 0.33 | [1] |
| 2 | MARK4 | 12.98 ± 0.63 | [1] |
| 3 | MARK4 | 14.92 ± 0.53 | [1] |
| 4 | VEGFR-2 | 0.025 | [3] |
| 5 | EGFR | 0.039 | [3] |
Conclusion
This compound represents a highly reactive and versatile building block for the synthesis of novel kinase inhibitors. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and rapid construction of diverse chemical libraries based on the 2-methyl-4,6-disubstituted pyrimidine scaffold. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this starting material in the discovery of next-generation targeted therapies. The general synthetic strategies, which are well-established for chloro- and bromo-pyrimidines, can be readily adapted, often with the benefit of milder reaction conditions and higher yields.
References
- 1. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4,6-Diiodo-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 4,6-diiodo-2-methylpyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling of this compound are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Due to the presence of two reactive iodide leaving groups, achieving selective mono- or di-arylation requires careful control of these conditions.
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: For dihalogenated pyrimidines, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used and have shown success.[1][2] For more challenging couplings or to improve yields, catalyst systems using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos or XPhos can be more effective.[3] These advanced ligands can help stabilize the catalyst and promote the reductive elimination step.
Q3: How does the choice of base affect the reaction outcome?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases are typically employed. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices for couplings with dihalopyrimidines.[1][4] In some cases, stronger bases like cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) may be beneficial, particularly with less reactive boronic acids.[5] The choice of base can also influence side reactions such as the hydrolysis of the boronic acid.
Q4: What is the impact of the solvent on the Suzuki coupling of diiodopyrimidines?
A4: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[3][4][6] The choice of solvent can significantly impact the reaction rate and selectivity. For instance, alcoholic solvent mixtures have been shown to enhance reactivity in the double Suzuki coupling of dichloropyrimidines.[1] It is essential to thoroughly degas the solvent to prevent catalyst oxidation and homocoupling of the boronic acid.
Q5: How can I control the selectivity between mono- and di-arylation?
A5: Achieving selective mono-arylation of this compound can be challenging due to the high reactivity of the C-I bonds. Key strategies to favor mono-substitution include:
-
Stoichiometry: Using a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second coupling.
-
Shorter Reaction Time: Careful monitoring of the reaction and stopping it after the desired level of conversion to the mono-arylated product is achieved.
-
Catalyst Choice: Some catalyst systems may exhibit a higher preference for mono-arylation.
For di-arylation, an excess of the boronic acid (2.2-3.0 equivalents) and typically higher temperatures and longer reaction times are employed to drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst. For Pd(0) catalysts like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. • Consider using a more robust pre-catalyst system like a Buchwald-Hartwig G3 or G4 precatalyst. |
| 2. Inefficient Oxidative Addition | • Iodides are generally very reactive, but if issues persist, ensure the reaction temperature is adequate (typically 80-110 °C). | |
| 3. Poor Solubility of Reactants | • Try a different solvent system. For example, if using toluene, consider switching to dioxane or DMF.[4] • Ensure vigorous stirring to facilitate mixing. | |
| 4. Inappropriate Base | • Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] • Ensure the base is finely powdered and dry. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. • Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Use of a Pd(II) Pre-catalyst | • While Pd(II) sources are common, they can sometimes promote homocoupling. Ensure proper reduction to Pd(0) in situ. Using a Pd(0) source like Pd(PPh₃)₄ might mitigate this. | |
| Protodeboronation (Hydrolysis of Boronic Acid) | 1. Unstable Boronic Acid | • Use the boronic acid as soon as it is obtained or use a more stable boronic ester derivative (e.g., a pinacol ester). • Minimize the amount of water in the reaction or use anhydrous conditions if possible, although this can slow down the transmetalation step. |
| 2. Harsh Reaction Conditions | • Try using a milder base such as NaHCO₃ or K₂CO₃. • Reduce the reaction temperature. | |
| Dehalogenation of Starting Material | 1. Presence of Reducing Agents | • Ensure all reagents are pure and free from contaminants that could act as reducing agents. |
| 2. Side Reaction of the Catalyst | • This can sometimes occur with certain catalyst/ligand combinations. Trying a different ligand may help. | |
| Poor Selectivity (Mixture of Mono- and Di-arylated Products) | 1. Incorrect Stoichiometry | • For mono-arylation, use a slight excess (1.1 eq.) of the boronic acid. For di-arylation, use a larger excess (2.2-2.5 eq.). |
| 2. Reaction Temperature/Time | • For mono-arylation, try lowering the temperature and carefully monitoring the reaction progress to stop it at the optimal time. • For di-arylation, ensure the reaction is heated for a sufficient duration to allow for the second coupling to occur. |
Quantitative Data Summary
The following tables summarize reaction conditions from studies on analogous dihalopyrimidine systems. These can serve as a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Conditions for Suzuki Coupling of Dihalopyrimidines
| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | - | 60-85 | [4] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/EtOH/H₂O | 55 | 12 | - | [1] |
| 2,4-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 70-95 | [2] |
| Vinyl iodide | Methylboronic acid | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ (4) | Toluene/THF/H₂O | 80 | 1 | - | [3] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Di-arylation of a Dihalopyrimidine (adapted from literature on dichloropyrimidines) [4]
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Mono-arylation of a Dihalopyrimidine (adapted from literature) [2]
-
Reaction Setup: In a microwave reaction vial, combine the this compound (1.0 eq.), the arylboronic acid (1.05 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-2 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
Technical Support Center: Sonogashira Reactions with Diiodopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during Sonogashira reactions with diiodopyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in a Sonogashira reaction with a diiodopyrimidine?
A1: The most prevalent byproducts are typically:
-
Alkyne Homocoupling (Glaser or Hay Coupling): This is the dimerization of your terminal alkyne, which is a very common side product in Sonogashira reactions, especially when using a copper co-catalyst in the presence of oxygen.[1][2]
-
Mono-alkynylated Pyrimidines: When your goal is the di-substituted product, the mono-substituted pyrimidine will be a primary byproduct. Controlling the stoichiometry and reaction conditions is crucial for driving the reaction to completion.
-
Isomeric Mono-alkynylated Pyrimidines: For unsymmetrical diiodopyrimidines (e.g., 2,4-diiodopyrimidine), the first alkynylation can occur at either iodine position, leading to a mixture of constitutional isomers. The regioselectivity can be influenced by the catalyst and ligand choice.
-
Dehalogenation Products: Under certain conditions, particularly with extended reaction times or higher temperatures, you may observe the replacement of an iodine atom with a hydrogen atom.[3]
-
Palladium Black: The formation of a black precipitate indicates the decomposition of the palladium catalyst, which leads to reduced catalytic activity and lower yields.
Q2: How can I minimize the formation of the alkyne homocoupling byproduct?
A2: To reduce Glaser coupling, you should:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction. Oxygen is a key promoter of this side reaction.[1]
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Consider Copper-Free Conditions: While a copper co-catalyst often accelerates the reaction, it is also a major contributor to alkyne homocoupling.[1][4] Numerous copper-free Sonogashira protocols have been developed.
-
Control Reagent Addition: Slow addition of the alkyne to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.
Q3: I am getting a mixture of mono- and di-substituted products. How can I improve the yield of the di-substituted pyrimidine?
A3: To favor di-substitution:
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Use an Excess of the Alkyne: Employing a stoichiometric excess of the terminal alkyne (e.g., 2.2 to 2.5 equivalents or more) can help drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or increasing the temperature may be necessary to facilitate the second coupling, which is often slower than the first. However, be mindful that harsher conditions can also lead to increased byproduct formation, such as dehalogenation.[3]
-
Catalyst and Ligand Choice: The catalyst system can influence the efficiency of the second coupling. More active catalysts may be required.
Q4: How can I control which iodine atom reacts first in an unsymmetrical diiodopyrimidine?
A4: The regioselectivity of the initial coupling is influenced by the electronic and steric environment of the iodine atoms and can be controlled to some extent by the choice of the palladium catalyst and ligands.[5][6][7] For instance, in diiodopurines, monodentate phosphine ligands like triphenylphosphine (PPh₃) have shown different selectivity compared to bidentate ligands.[5][6][7] While specific data for diiodopyrimidines is less common in the literature, the principle of ligand-controlled regioselectivity is applicable. Generally, the more electron-deficient and less sterically hindered position is more reactive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Poor quality reagents; Inappropriate reaction conditions (temperature, solvent, base). | Use a fresh batch of palladium catalyst and copper iodide. Ensure solvents and amine bases are anhydrous and pure. Optimize the reaction temperature; for less reactive substrates, heating may be necessary. |
| Mixture of Mono- and Di-substituted Products | Insufficient alkyne; Incomplete reaction. | Increase the stoichiometry of the terminal alkyne (2.2-2.5 eq.). Increase reaction time or temperature. |
| Significant Alkyne Homocoupling | Presence of oxygen; Use of copper co-catalyst. | Ensure strictly anaerobic conditions by thoroughly degassing all reagents and maintaining an inert atmosphere. Consider using a copper-free Sonogashira protocol. |
| Formation of Palladium Black | Catalyst decomposition. | Use fresh, high-purity reagents and solvents. Anecdotal evidence suggests that certain solvents like THF may promote its formation in some cases. |
| Dehalogenation of the Pyrimidine | Harsh reaction conditions (high temperature, long reaction time). | Reduce the reaction temperature or time. If the desired reaction is too slow at lower temperatures, a more active catalyst system may be needed. |
| Poor Regioselectivity (in unsymmetrical diiodopyrimidines) | Inherent reactivity of the C-I bonds; Inappropriate catalyst/ligand system. | Experiment with different palladium catalysts and phosphine ligands (e.g., monodentate vs. bidentate) to influence the site of the first coupling. |
Data Presentation: Byproduct Distribution in Sonogashira Reactions of Diiodopyrimidines
The following table summarizes potential product and byproduct distributions based on typical Sonogashira reaction outcomes. The exact yields will vary depending on the specific substrates and reaction conditions.
| Diiodopyrimidine | Desired Product | Common Byproducts | Expected Yield Range (Desired Product) | Notes |
| 2,4-Diiodopyrimidine | 2,4-Dialkynylpyrimidine | 2-Alkynyl-4-iodopyrimidine, 4-Alkynyl-2-iodopyrimidine, Alkyne Dimer, 2-Iodo-4-alkynylpyrimidine | 40-80% | Regioselectivity of mono-alkynylation is a key challenge. |
| 4,6-Diiodopyrimidine | 4,6-Dialkynylpyrimidine | 4-Alkynyl-6-iodopyrimidine, Alkyne Dimer | 50-90% | The two iodine positions are equivalent, simplifying the mono-alkynylated byproduct profile. |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Diiodopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Diiodopyrimidine (1.0 eq)
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Terminal alkyne (2.2-2.5 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Copper(I) iodide (CuI, 4-10 mol%)
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Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)
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Anhydrous solvent (e.g., THF, DMF, or acetonitrile)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the diiodopyrimidine, palladium catalyst, and copper(I) iodide.
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Evacuate and backfill the flask with the inert gas three times.
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Add the anhydrous solvent and the amine base via syringe.
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Add the terminal alkyne dropwise via syringe.
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Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-80 °C).
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways in the Sonogashira coupling of diiodopyrimidines.
Caption: Troubleshooting workflow for Sonogashira reactions of diiodopyrimidines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
troubleshooting low yields in Buchwald-Hartwig amination of 4,6-Diiodo-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the Buchwald-Hartwig amination of 4,6-diiodo-2-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in the Buchwald-Hartwig amination of this compound?
Low or no conversion in this reaction can be attributed to several factors. The primary areas to investigate are the quality and handling of reagents and the specific reaction parameters. Key potential issues include:
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Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Improper storage or handling of the palladium precatalyst and phosphine ligand can lead to deactivation. Using a pre-formed catalyst can sometimes offer more consistent results.
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Inhibitory Effect of Iodide: While aryl iodides are generally reactive, the iodide anion generated during the catalytic cycle can act as an inhibitor to the palladium catalyst, slowing down the reaction.
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Reagent and Solvent Purity: The presence of water and oxygen in the reaction mixture can significantly hinder the catalytic cycle. It is crucial to use anhydrous and thoroughly degassed solvents and to handle all reagents under an inert atmosphere.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and highly interdependent. A suboptimal combination of these parameters is a frequent cause of poor performance.
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Substrate-Related Issues: Heterocyclic substrates, like pyrimidines, can sometimes coordinate to the palladium center in an unproductive manner, leading to catalyst deactivation.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of an iodine atom with hydrogen). How can this be minimized?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize this undesired pathway, consider the following adjustments:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Ligand Selection: The choice of ligand plays a crucial role. Screening different bulky, electron-rich phosphine ligands can help identify one that favors the desired C-N bond formation over hydrodehalogenation.
-
Solvent Choice: The polarity of the solvent can influence the rates of competing reaction pathways. Experimenting with different aprotic solvents may be beneficial.
Q3: How do I choose the optimal ligand, base, and solvent for my reaction?
The optimal conditions are highly dependent on the specific amine being coupled. A screening approach is often necessary.
-
Ligand: For challenging heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[1] Examples include biarylphosphine ligands like XPhos and tBuXPhos.
-
Base: The choice of base is critical and depends on the functional group tolerance of your starting materials.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are often the most effective for a wide range of amines and lead to higher reaction rates.[2] However, they are not compatible with base-sensitive functional groups.
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are good alternatives for substrates with sensitive functional groups. Reactions with weaker bases may require higher temperatures.[2] For aryl iodides, cesium carbonate has been shown to be effective.[2]
-
-
Solvent: Aprotic solvents are typically used.
-
Nonpolar Solvents (e.g., Toluene, Dioxane): These are the most commonly used and often provide good results.[2] Toluene is often favored for reactions with aryl iodides because the resulting iodide salts have poor solubility, which can help to mitigate catalyst inhibition.
-
Polar Aprotic Solvents (e.g., DMF, NMP): While these can improve the solubility of the base, they may also lead to undesired side reactions.[2]
-
Q4: Is it possible to achieve selective monoamination of this compound?
Yes, achieving selective monoamination is a key challenge with dihaloaromatic substrates. To favor the formation of the mono-aminated product over the di-aminated byproduct, careful control of the reaction conditions is necessary. Key strategies include:
-
Stoichiometry: Using a slight excess of the diiodopyrimidine relative to the amine can favor mono-substitution.
-
Reaction Time and Temperature: Lowering the reaction temperature and carefully monitoring the reaction progress, stopping it once the desired mono-aminated product is maximized, can prevent overreaction.
-
Ligand and Base Choice: The nature of the ligand and base can influence the relative rates of the first and second amination steps. A systematic screening can help identify conditions that favor monoamination.
Troubleshooting Guide
Problem: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst/Ligand | • Ensure the palladium precatalyst and ligand have been stored under an inert atmosphere. • Consider using a new batch of catalyst and ligand. • Use a pre-formed palladium-ligand complex (precatalyst) for more reliable generation of the active catalyst. |
| Presence of Water or Oxygen | • Use anhydrous solvents. Consider purifying the solvent before use. • Thoroughly degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. • Ensure all glassware is oven-dried and cooled under an inert atmosphere. • Assemble the reaction under a positive pressure of an inert gas. |
| Suboptimal Base | • If using a weak base (e.g., K₂CO₃, Cs₂CO₃), the reaction may require higher temperatures. • If using a strong base (e.g., NaOtBu), ensure it is a fine powder and well-dispersed in the reaction mixture. • Screen different bases (see Table 1 for examples). |
| Suboptimal Ligand | • The chosen ligand may not be suitable for this specific substrate-amine combination. • Screen a panel of bulky, electron-rich phosphine ligands (see Table 2 for examples). |
| Suboptimal Solvent | • Reagent solubility may be an issue. • Screen alternative anhydrous, degassed aprotic solvents such as toluene, dioxane, or THF. |
| Suboptimal Temperature | • If no reaction is observed at a lower temperature, gradually increase the temperature (e.g., in 10-20 °C increments). Typical temperatures range from 80-110 °C. • Consider using microwave irradiation to accelerate the reaction. |
| Catalyst Inhibition by Iodide | • This is a known issue with aryl iodides. Using a ligand that promotes a faster catalytic turnover can help mitigate this effect. Bidentate phosphine ligands are believed to prevent the formation of inhibitory palladium iodide dimers. |
Problem: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | • Lower the reaction temperature. |
| Base is Too Strong or Sterically Hindered | • Switch to a weaker or less sterically hindered base. |
| Unfavorable Ligand | • Screen different ligands. Some ligands are more prone to promoting side reactions than others. |
| Solvent Effects | • The polarity of the solvent can influence competing reaction pathways. Try a different aprotic solvent. |
Data Presentation
Table 1: Effect of Base and Solvent on Buchwald-Hartwig Amination Yield (Representative Data for a Dihaloheterocycle System)
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 75 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 88 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |
| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92 |
Note: This data is representative and serves as a starting point for optimization. Actual yields will vary depending on the specific amine and substrate.
Table 2: Ligand Screening for Amination of a Dihaloheterocycle (Representative Data)
| Entry | Ligand | Yield (%) |
| 1 | XPhos | 95 |
| 2 | SPhos | 88 |
| 3 | RuPhos | 75 |
| 4 | BrettPhos | 82 |
| 5 | Xantphos | 90 |
Note: Reaction conditions are held constant while varying the ligand to determine the optimal choice.
Experimental Protocols
General Protocol for the Monoamination of this compound
This protocol is a general starting point and may require optimization for specific amines.
Materials:
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This compound
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Amine (primary or secondary)
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Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
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Phosphine ligand (e.g., XPhos)
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Base (e.g., NaOtBu or Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
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Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation (in a glovebox or under inert atmosphere):
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To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-1.5 equivalents relative to Pd).
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Add the base (e.g., 1.4-2.0 equivalents).
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Add this compound (1.0 equivalent).
-
Add the amine (1.1-1.2 equivalents).
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the diiodopyrimidine.
-
-
Reaction:
-
Seal the reaction vial tightly.
-
If using a Schlenk line, ensure the vessel is under a positive pressure of inert gas.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the desired amount of time (e.g., 4-24 hours).
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or the desired product is maximized.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrimidine.
-
Visualizations
Caption: The Buchwald-Hartwig amination catalytic cycle.
Caption: A workflow for troubleshooting low yields.
References
Technical Support Center: Purification of 4,6-Disubstituted-2-Methylpyrimidine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,6-disubstituted-2-methylpyrimidine products by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 4,6-disubstituted-2-methylpyrimidines.
Issue 1: Poor Separation of Product and Impurities
Q: My 4,6-disubstituted-2-methylpyrimidine product is co-eluting with impurities. How can I improve the separation?
A: Poor separation is a frequent challenge, often arising from the similar polarities of the product and impurities, such as starting materials or side-products.[1][2] Here’s a systematic approach to resolving this issue:
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Optimize the Mobile Phase: The choice of solvent system is critical for achieving good separation.[3]
-
TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound, with clear separation from all impurity spots.[3]
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Solvent System Selection: Common solvent systems for pyrimidine derivatives are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3] Experiment with different ratios to fine-tune the separation.
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Gradient Elution: If a single solvent system (isocratic elution) fails to resolve all components, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity.[4]
-
-
Consider Alternative Stationary Phases:
-
Normal Phase: Silica gel is the most common stationary phase for the purification of pyrimidine compounds.[3]
-
Reversed-Phase: For very polar or non-polar compounds that are difficult to separate on silica, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[5][6] The mobile phase for reversed-phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[5]
-
-
Sample Loading:
Issue 2: Product is Unstable on the Column
Q: I suspect my 4,6-disubstituted-2-methylpyrimidine is decomposing on the silica gel column. What can I do?
A: Some compounds are sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[7]
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Deactivate the Silica Gel: The acidity of the silica gel can be neutralized.
-
Triethylamine Wash: Prepare your column and then flush it with a solvent system containing 1-3% triethylamine.[4] This will deactivate the acidic sites on the silica. You can then run the column with your original solvent system or continue with the triethylamine-containing eluent.
-
-
Alternative Adsorbents: If your compound is highly sensitive, consider using a less acidic stationary phase like alumina or Florisil.[7]
Issue 3: Product Does Not Elute from the Column
Q: My product seems to be stuck on the column and won't elute, even with a highly polar solvent system. What is happening?
A: This can be due to several factors:
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Incorrect Solvent System: It's possible the solvent system you are using is not polar enough. Double-check your solvent preparation.[7]
-
Compound Decomposition: The compound may have degraded on the column.[7] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
-
Precipitation on the Column: The compound may have precipitated at the top of the column if it is not very soluble in the mobile phase.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for my 4,6-disubstituted-2-methylpyrimidine?
A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of 9:1 (non-polar:polar) and gradually increase the proportion of the polar solvent until you achieve an Rf value between 0.2 and 0.4 for your product.[3] For more polar pyrimidines, a system of dichloromethane and methanol may be more appropriate.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.
Q3: What are some common impurities I might encounter?
A3: Impurities can include unreacted starting materials, reagents, and side-products from the synthesis. For example, in syntheses involving the reaction of a 1,3-dicarbonyl compound with an amidine, regioisomers can be a significant impurity.[1] Inadequate control of reaction conditions can also lead to byproducts.[8]
Q4: Can I use an alternative to column chromatography?
A4: Yes, other purification techniques can be effective.
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[3]
-
Preparative HPLC (Prep-HPLC): For very difficult separations or when very high purity is required, preparative HPLC is an excellent, albeit more expensive, option.[3] It offers higher resolution than standard column chromatography.
Data Presentation
The following tables provide illustrative data for typical purifications. Note that actual yields and purity will vary depending on the specific compound and the efficiency of the synthesis and purification.
Table 1: Illustrative Purification Data for Normal Phase Column Chromatography
| Compound Type | Starting Material Purity (approx.) | Stationary Phase | Mobile Phase System (Gradient) | Final Purity (approx.) | Recovery Yield (approx.) |
| 4,6-dichloro-2-methylpyrimidine | 85% | Silica Gel | Hexane:Ethyl Acetate (95:5 to 80:20) | >98% | 80-90% |
| 4,6-dimethoxy-2-methylpyrimidine | 90% | Silica Gel | Dichloromethane:Methanol (100:0 to 98:2) | >99% | 85-95% |
| 4,6-diphenyl-2-methylpyrimidine | 80% | Silica Gel | Hexane:Ethyl Acetate (90:10 to 70:30) | >97% | 75-85% |
Table 2: Illustrative Purification Data for Reversed-Phase Column Chromatography
| Compound Type | Starting Material Purity (approx.) | Stationary Phase | Mobile Phase System (Gradient) | Final Purity (approx.) | Recovery Yield (approx.) |
| 4,6-dihydroxy-2-methylpyrimidine | 80% | C18 Silica Gel | Water:Acetonitrile (95:5 to 50:50) | >98% | 70-85% |
| 2-methylpyrimidine-4,6-dicarboxylic acid | 75% | C18 Silica Gel | Water (with 0.1% formic acid):Acetonitrile (90:10 to 40:60) | >97% | 65-80% |
Experimental Protocols
Protocol 1: General Procedure for Normal Phase Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system will give the target compound an Rf of approximately 0.2-0.4 and will show good separation between the product and all impurities.[3]
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed with a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your developed method.
-
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,6-disubstituted-2-methylpyrimidine.
Experimental Workflow Diagram
Caption: A step-by-step workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4,6-diaryl-2-methylpyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of 4,6-diaryl-2-methylpyrimidines.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4,6-diaryl-2-methylpyrimidines in a question-and-answer format.
Question: I've dissolved my crude 4,6-diaryl-2-methylpyrimidine in a hot solvent, but no crystals are forming upon cooling. What should I do?
Answer:
This is a common issue that can arise from several factors:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal of the pure 4,6-diaryl-2-methylpyrimidine to the solution. This provides a template for other molecules to crystallize upon.
-
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form even at low temperatures. In this case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. You may need to select a different solvent or use a mixed solvent system.
Question: My 4,6-diaryl-2-methylpyrimidine is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated. To address this:
-
Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.
-
Lower the cooling temperature: Try cooling the solution to a lower temperature, such as in an ice bath, after it has slowly cooled to room temperature.
-
Change the solvent system: A different solvent or a mixed solvent system may be necessary to avoid oiling out.
Question: The yield of my recrystallized 4,6-diaryl-2-methylpyrimidine is very low. How can I improve it?
Answer:
A low recovery can be due to several reasons:
-
Using too much solvent: As mentioned earlier, excess solvent will keep more of your compound dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If crystals form during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can help.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can redissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing my 4,6-diaryl-2-methylpyrimidine?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. For pyrimidine derivatives, common solvents include ethanol, isopropanol, methanol, and ethyl acetate. Mixed solvent systems, such as ethanol-water or acetone-methanol, can also be effective. It is recommended to perform small-scale solubility tests with a few candidate solvents to find the optimal one for your specific compound.
Q2: How do I perform a mixed solvent recrystallization for my 4,6-diaryl-2-methylpyrimidine?
A2: In a mixed solvent recrystallization, you dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, you slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q3: My recrystallized product is still impure. What are the next steps?
A3: If a single recrystallization does not sufficiently purify your product, you can try a second recrystallization, possibly with a different solvent system. If impurities have very similar solubility profiles to your desired compound, other purification techniques like column chromatography may be necessary.
Data Presentation
The following table summarizes solvent systems used for the recrystallization of various pyrimidine derivatives, which can serve as a starting point for optimizing the recrystallization of 4,6-diaryl-2-methylpyrimidines.
| Compound Class | Solvent System(s) |
| 2-Amino-4,6-diarylpyrimidine-5-carbonitriles | Isopropanol or Ethanol |
| 4,6-Dihydroxy-2-methylpyrimidine | Methanol/Water |
| 4,6-Dichloro-2-methylpyrimidine | Dichloroethane |
| N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Acetone/Methanol |
| 2,6-bis(4-methoxyphenyl)-4-phenylpyridine (Pyridine Analog) | Ethanol |
Experimental Protocols
Illustrative Protocol for Recrystallization of a 4,6-diaryl-2-methylpyrimidine
This protocol is a general guideline and may require optimization for your specific compound. Ethanol is chosen as the solvent based on its effectiveness for similar pyrimidine structures.
Materials:
-
Crude 4,6-diaryl-2-methylpyrimidine
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Stir bar (optional)
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4,6-diaryl-2-methylpyrimidine in an Erlenmeyer flask. Add a small volume of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of 4,6-diaryl-2-methylpyrimidines.
Caption: Troubleshooting guide for common recrystallization issues.
preventing dehalogenation of 4,6-Diiodo-2-methylpyrimidine during reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-diiodo-2-methylpyrimidine. The primary focus is on preventing the common side reaction of dehalogenation (or deiodination) during cross-coupling and other functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant dehalogenation of my this compound starting material or mono-coupled product?
A1: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making iodinated aromatics and heteroaromatics highly reactive in palladium-catalyzed cross-coupling reactions.[1] This high reactivity is a double-edged sword. The pyrimidine ring is electron-deficient, which further activates the C-I bonds at the 4 and 6 positions, making them highly susceptible to the desired oxidative addition step in the catalytic cycle.[1] However, these activated positions are also prone to competitive hydrodehalogenation (replacement of iodine with hydrogen), especially under harsh reaction conditions or with suboptimal catalyst/solvent selection.
Q2: Which reaction parameters are most critical for preventing deiodination?
A2: Several parameters must be carefully controlled. The most critical are:
-
Palladium Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the associated ligand, directly influences catalytic activity and selectivity.[2]
-
Solvent System: The polarity and composition of the solvent can dramatically affect the rate of dehalogenation.[3][4]
-
Reaction Temperature: Higher temperatures can accelerate the desired reaction but often increase the rate of dehalogenation and other decomposition pathways even more.[4]
-
Choice of Base: The nature and strength of the base can influence the stability of the catalyst and intermediates in the catalytic cycle.
Q3: What are the best palladium catalysts and ligands to minimize this side reaction?
A3: While Pd(PPh₃)₄ is a classic catalyst, it can sometimes be suboptimal and lead to dehalogenation.[3] Consider using more modern, robust catalytic systems. For Suzuki-Miyaura reactions, catalysts like PdCl₂(dppf) are known to be reliable.[2] For more challenging substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) with a Pd(OAc)₂ precursor can offer higher stability and selectivity, suppressing the dehalogenation pathway.[2]
Q4: How does the choice of solvent affect dehalogenation?
A4: Solvent choice is crucial. Protic sources or certain ethereal solvents can promote dehalogenation.
-
Solvents like dioxane and DMF have been reported to increase the incidence of dehalogenation in some cross-coupling reactions.[3][4]
-
Toluene is often a better alternative and may suppress this side reaction.[3][4]
-
For reactions requiring a co-solvent, such as the Suzuki-Miyaura coupling, minimizing the amount of water is key. Studies on related dihaloheterocycles have shown that a higher ratio of organic solvent to water (e.g., 6:1 dioxane:water) can significantly reduce dehalogenation compared to lower ratios (e.g., 4:1).[5]
Q5: Can running the reaction under microwave irradiation help?
A5: Yes, in some cases. Microwave irradiation can rapidly heat the reaction, which may allow the desired coupling reaction kinetics to outpace the slower, often thermally driven, dehalogenation side reaction.[3]
Troubleshooting Guide: High Dehalogenation Observed
If you are observing significant amounts of mono- or di-deiodinated byproducts, follow this systematic approach to optimize your reaction conditions.
Caption: A systematic workflow for troubleshooting and minimizing dehalogenation in reactions.
Data Summary Tables
Table 1: Recommended Catalyst Systems for Cross-Coupling of Iodopyrimidines
| Catalyst System | Ligand | Reaction Type | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Sonogashira, Stille | Widely available but can promote dehalogenation.[3] A baseline catalyst. |
| PdCl₂(dppf) | dppf | Suzuki | Reliable and often provides high yields with reduced side reactions.[2] |
| Pd(OAc)₂ / SPhos | SPhos | Suzuki, Buchwald-Hartwig | Excellent for challenging substrates; bulky ligand can prevent dehalogenation.[2] |
| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine | Sonogashira | A highly effective and classic system for C-C triple bond formation.[2] |
Table 2: Influence of Solvents on Dehalogenation
| Solvent | Observed Effect on Dehalogenation | Typical Reaction Types |
| Toluene | Generally suppresses dehalogenation compared to other solvents.[3][4] | Suzuki, Stille, Heck |
| Dioxane | Can promote dehalogenation, especially with water as a co-solvent.[3][4][5] | Suzuki, Stille |
| DMF | Known to sometimes increase the rate of dehalogenation.[4] | Heck, Sonogashira |
| Dioxane / Water | The ratio is critical; less water minimizes dehalogenation.[5] | Suzuki |
Key Experimental Factors and Their Relationships
The interplay between different reaction parameters is key to a successful outcome. The following diagram illustrates the primary factors that influence the unwanted dehalogenation side reaction.
Caption: Key experimental factors that can contribute to undesired dehalogenation.
Example Protocol: Dehalogenation-Minimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the mono-arylation of this compound, designed to minimize deiodination.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
PdCl₂(dppf) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Toluene and Water (degassed, 6:1 v/v ratio)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 6:1 Toluene/Water solvent mixture via cannula or syringe.
-
Degassing: Bubble the inert gas through the stirred mixture for an additional 15-20 minutes to ensure the system is oxygen-free.
-
Catalyst Addition: Add the PdCl₂(dppf) catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The temperature should be the minimum required to achieve a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the formation of the desired product, while checking for the appearance of deiodinated byproducts.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated pyrimidine.
References
Technical Support Center: Regioselectivity in Dihalopyrimidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of dihalopyrimidines. The following sections detail the impact of the base and other reaction parameters on the regioselectivity of Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
General Principles of Regioselectivity
In cross-coupling reactions of 2,4-dihalopyrimidines, the C4 position is generally more reactive than the C2 position.[1][2][3][4][5][6] This preference is attributed to the greater electron deficiency at the C4 position, making it more susceptible to oxidative addition by the palladium catalyst.[6] However, various factors, including the choice of base, solvent, catalyst, and substituents on the pyrimidine ring, can influence and, in some cases, reverse this inherent selectivity.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. Achieving high regioselectivity is a common challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor regioselectivity in the Suzuki coupling of my 2,4-dichloropyrimidine?
A1: Poor regioselectivity, often resulting in a mixture of C4 and C2 coupled products, can be due to several factors. Generally, C4-substitution is favored.[1][7] However, reaction conditions can significantly impact the outcome. Using potassium carbonate (K₂CO₃) as the base with a palladium catalyst like Pd(PPh₃)₄ often promotes C4 selectivity.[1][7] The choice of solvent is also critical; alcoholic solvent mixtures have been shown to afford greater reactivity.[7]
Q2: How can I improve the C4-selectivity of my Suzuki coupling reaction?
A2: To enhance C4-selectivity, a systematic optimization of reaction conditions is recommended. A combination of Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a solvent system like toluene/ethanol/water has proven effective for regioselective C4 coupling.[7] Microwave-assisted synthesis can also lead to efficient and highly regioselective C4-substitution with short reaction times and low catalyst loading.[1]
Q3: Is it possible to achieve C2-selective Suzuki coupling?
A3: While C4-selectivity is more common, C2-selectivity has been observed, particularly when steric hindrance is introduced by substituents at the C5 position of the pyrimidine ring.[1] In some cases, specific ligand and catalyst systems can invert the conventional selectivity, although this is less common for Suzuki couplings compared to other cross-coupling reactions.[2][8]
Data Presentation: Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Base | Solvent | Temperature (°C) | C4:C2 Ratio | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | Highly Selective for C4 | 51 | [7] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | Highly Selective for C4 | 80 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | Not specified | Good | [9] |
| Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | Not specified | Not specified | Good | [9] |
Experimental Protocol: Regioselective C4-Suzuki Coupling
This protocol is adapted from a microwave-assisted procedure.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1)
Procedure:
-
In a microwave synthesis vial, combine 2,4-dichloropyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
Caption: General workflow for a regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of base is particularly crucial for controlling regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of 2,4-dichloropyrimidine is giving a mixture of C4 and C2 isomers. How can I improve the selectivity?
A1: The regioselectivity of Buchwald-Hartwig amination is highly dependent on the reaction conditions. For amination with aliphatic secondary amines, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) in combination with a palladium catalyst can provide excellent C4-selectivity.[3] In contrast, reactions with anilines can proceed with high C4-selectivity even without a catalyst.[3] The choice of ligand is also critical, with bidentate phosphine ligands such as dppb showing high activity and selectivity.[3]
Q2: What is the role of the base in determining the regioselectivity of Buchwald-Hartwig amination?
A2: The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required to deprotonate the amine and facilitate the catalytic cycle.[10][11] Strong, bulky bases like NaOtBu or KOtBu are commonly used.[12][13] The nature of the base can influence the catalyst's resting state and the relative rates of reaction at the C2 and C4 positions. In nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[10][11]
Q3: Can I achieve C2-selective amination of 2,4-dichloropyridine?
A3: Yes, highly regioselective C2-amination of 2,4-dichloropyridine has been achieved using a Xantphos-based catalyst, providing C2:C4 selectivity of 20:1 to 50:1.[14] This demonstrates that catalyst and ligand selection can overcome the inherent preference for C4-substitution.
Data Presentation: Regioselectivity in Buchwald-Hartwig Amination
| Dihalopyrimidine/pyridine | Amine | Catalyst/Ligand | Base | C4:C2 Ratio | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amine | Pd₂(dba)₃ / dppb | LiHMDS | >99:1 | High | [3] |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic amine | None | Not specified | High | High | [3] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | 1:20 to 1:50 | Good | [14] |
Logical Relationship Diagram
Caption: Factors influencing regioselectivity in Buchwald-Hartwig amination of dihalopyrimidines.
Stille Coupling
The Stille coupling offers a versatile method for C-C bond formation with organotin reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected regioselectivity for the Stille coupling of 2,4-dichloropyrimidine?
A1: Similar to Suzuki coupling, the Stille coupling of 2,4-dichloropyrimidine generally shows a strong preference for substitution at the C4 position.[3][4] The higher reactivity of the C4 position allows for regioselective coupling.[4]
Q2: Does the base play a significant role in Stille couplings?
A2: While the catalytic cycle for Stille coupling does not always explicitly involve a base in the same way as Suzuki or Buchwald-Hartwig reactions, additives can play a crucial role.[15][16] In some cases, a base is important for the formation of the active palladium catalyst and facilitates the reaction by removing protons during the coordination of the organostannane.[17] Both organic and inorganic bases have been used in Stille reactions.[17]
Q3: I am having trouble with my Stille coupling reaction. What are some common issues?
A3: Common issues with Stille couplings include low yields and the formation of byproducts. The choice of catalyst, solvent, and any additives is critical. For instance, Pd(PPh₃)₄ is a commonly used catalyst.[18] Anhydrous solvents like toluene or DMF are often employed.[18] One of the main drawbacks of Stille coupling is the toxicity of the organotin reagents and byproducts, which require careful handling and purification procedures.[15][19] Washing with a saturated aqueous solution of potassium fluoride (KF) can help remove tin byproducts.[18]
Experimental Protocol: General Procedure for Stille Coupling
This is a general protocol and may require optimization for specific substrates.[18]
Materials:
-
Dihalopyrimidine
-
Organostannane (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add the dihalopyrimidine and the organostannane.
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to an appropriate temperature (e.g., 110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ikm.org.my [ikm.org.my]
- 18. benchchem.com [benchchem.com]
- 19. Stille Coupling [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Reactions of 4,6-Diiodo-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4,6-diiodo-2-methylpyrimidine. The information is tailored to address specific challenges encountered during experimental work, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for mono-substitution on this compound?
For most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, the initial substitution is expected to occur selectively at the 4- or 6-position. These positions are electronically more deficient and sterically more accessible than the 2-position, which is adjacent to the methyl group. The two iodo-substituents at the 4 and 6 positions are equivalent, so mono-substitution will lead to a single product.
Q2: I am observing low to no conversion in my reaction. What are the common causes?
Low or no conversion in palladium-catalyzed reactions can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active species may not be generating in situ or could be deactivated. Ensure your palladium source and ligand are of good quality and stored under appropriate conditions. Deoxygenation of the reaction mixture is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Poor Solubility: The substrate, reagents, or catalyst may not be sufficiently soluble in the chosen solvent system. This can be particularly problematic for Suzuki couplings that often use biphasic solvent systems.
-
Inappropriate Base: The choice and strength of the base are crucial. For instance, in Suzuki couplings, the base is necessary to activate the boronic acid. If the base is too weak or not soluble in the reaction medium, the reaction will be sluggish.
-
Low Reaction Temperature: While iodides are generally more reactive than chlorides or bromides, sufficient thermal energy is still required to drive the catalytic cycle. If the reaction is stalling, a modest increase in temperature may be beneficial.
Q3: My reaction is producing a significant amount of dark precipitate (palladium black). What does this indicate and how can I prevent it?
The formation of palladium black is a common sign of catalyst decomposition and aggregation. This leads to a loss of catalytic activity and, consequently, lower yields. To mitigate this:
-
Ligand Choice: Ensure an appropriate ligand is used in a suitable palladium-to-ligand ratio. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often stabilize the palladium catalyst and prevent aggregation.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Concentration: Very high concentrations of reactants can sometimes promote catalyst precipitation.
Q4: How can I achieve double substitution on the this compound core?
To achieve disubstitution, you will typically need to use more than two equivalents of the coupling partner and adjust the reaction conditions to drive the reaction to completion. This may involve:
-
Increased Equivalents: Using 2.2 to 3.0 equivalents of the boronic acid, alkyne, or amine.
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period (e.g., 12-24 hours).
-
Higher Temperatures: Increasing the reaction temperature after the mono-substitution has occurred.
-
Stepwise Approach: A more controlled method is a stepwise approach where the mono-substituted product is first isolated and purified, and then subjected to a second cross-coupling reaction with a different (or the same) coupling partner.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Mono-arylated Product | Incomplete reaction; Catalyst deactivation; Protodeboronation of boronic acid. | - Increase reaction time or temperature.- Ensure rigorous degassing of solvents and reagents.- Use a higher catalyst loading (e.g., 2-5 mol%).- Use a different palladium precursor/ligand combination.- Use a boronic ester instead of a boronic acid to minimize protodeboronation. |
| Formation of Homo-coupled Byproducts | Oxygen contamination; Inappropriate base. | - Improve degassing techniques.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Difficulty in Purifying the Product | Co-elution with starting material or byproducts. | - Optimize column chromatography conditions (e.g., gradient elution, different solvent systems).- Consider recrystallization if the product is a solid. |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Mono-alkynylated Product | Ineffective copper co-catalyst; Alkyne dimerization (Glaser coupling). | - Use freshly sourced CuI.- Run the reaction under strictly anaerobic conditions to prevent Glaser coupling.- Consider a copper-free Sonogashira protocol. |
| Reaction Stalls After Mono-substitution | Insufficient equivalents of alkyne; Lower reactivity of the second iodide. | - Add a second portion of the alkyne and catalyst after a certain reaction time.- Increase the reaction temperature for the second coupling step. |
| Complex Mixture of Products | Side reactions of the alkyne or product. | - Lower the reaction temperature.- Screen different amine bases (e.g., triethylamine, diisopropylethylamine). |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| No Reaction or Very Low Conversion | Inappropriate ligand for the amine substrate; Base is too weak or sterically hindered. | - Screen different Buchwald ligands (e.g., XPhos, SPhos, RuPhos).- Use a stronger, non-nucleophilic base such as NaOt-Bu or LHMDS.[1] |
| Dehalogenation of the Starting Material | Side reaction promoted by the base and/or solvent. | - Use a milder base if possible (e.g., K₃PO₄).- Screen different solvents (e.g., toluene, dioxane, THF). |
| Low Yield of Di-aminated Product | Steric hindrance after the first amination. | - Use a less sterically hindered amine if possible.- Employ a more active catalyst system for the second amination.- Increase reaction temperature and time. |
Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Data
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 8 | ~90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 6 | >90 |
General Protocol for Mono-Suzuki-Miyaura Coupling:
-
To a dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (2-5 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Representative Sonogashira Coupling Data
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (2.0) | THF/DMF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPEA (2.0) | Acetonitrile | 25 | 8 | ~90 |
| 1-Octyne | Pd(OAc)₂ (2) | 4 | Et₃N (2.0) | DMF | 50 | 10 | ~80 |
General Protocol for Mono-Sonogashira Coupling:
-
To a dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Representative Buchwald-Hartwig Amination Data
| Amine | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 80-90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 16 | ~85 |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | THF | 80 | 8 | ~90 |
General Protocol for Mono-Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.5-2.0 equiv) to a dried reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes.
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Seal the vessel and heat with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualized Workflows and Mechanisms
References
identifying impurities in the synthesis of 4,6-Diiodo-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Diiodo-2-methylpyrimidine. The following information is curated to address common challenges, from impurity identification to reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The synthesis of this compound is typically achieved through the halogen exchange of a more readily available dihalopyrimidine. The most common precursor is 4,6-dichloro-2-methylpyrimidine, which can be subjected to an iodination reaction. An alternative starting material is 4,6-dihydroxy-2-methylpyrimidine, which would first need to be converted to a dihalopyrimidine or directly iodinated, though the former is more common.
Q2: What are the likely impurities in the synthesis of this compound?
A2: Impurities can arise from several sources, including unreacted starting materials, incomplete reactions, and side reactions. The most probable impurities include:
-
Unreacted Starting Material: 4,6-dichloro-2-methylpyrimidine.
-
Mono-substituted Intermediate: 4-chloro-6-iodo-2-methylpyrimidine.
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Hydrolysis Products: If moisture is present, chloro or iodo groups can be hydrolyzed back to hydroxyl groups, leading to impurities such as 4-hydroxy-6-iodo-2-methylpyrimidine.
-
Residual Reagents and Solvents: Impurities from the iodinating agent (e.g., iodine monochloride, hydriodic acid) and reaction solvents may also be present.
Q3: How can I identify these impurities?
A3: A combination of analytical techniques is recommended for unambiguous impurity identification:
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and identifying the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the product and detecting minor impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities, which is a key step in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities, allowing for their definitive identification. Comparing the spectra of your product with known spectra of potential impurities is highly effective.
Q4: What are the best practices for minimizing impurity formation?
A4: To minimize impurities, consider the following:
-
High-Purity Starting Materials: Ensure the 4,6-dichloro-2-methylpyrimidine is of high purity before starting the iodination reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Control of Stoichiometry: Use the correct stoichiometry of the iodinating agent to avoid over- or under-iodination.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of thermally induced byproducts.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the halogenated pyrimidine.
Troubleshooting Guides
Issue 1: Incomplete Reaction - Presence of Starting Material and Mono-iodinated Product
Symptoms:
-
TLC analysis shows multiple spots corresponding to the starting material, the mono-iodinated intermediate, and the desired di-iodinated product.
-
HPLC analysis confirms a mixture of components.
-
NMR spectrum shows peaks attributable to both 4,6-dichloro-2-methylpyrimidine and 4-chloro-6-iodo-2-methylpyrimidine alongside the product peaks.
Possible Causes:
-
Insufficient amount of iodinating agent.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
Poor quality of the iodinating agent.
Solutions:
-
Increase the equivalents of the iodinating agent: Add a slight excess (e.g., 1.1-1.2 equivalents per chlorine atom) of the iodinating agent.
-
Extend the reaction time: Monitor the reaction by TLC until the starting material and mono-iodinated intermediate spots are no longer visible.
-
Increase the reaction temperature: Gradually increase the temperature in small increments, while monitoring for the formation of any new, unidentified spots on the TLC plate.
-
Use a fresh or purified iodinating agent: Ensure the iodinating agent is active and not degraded.
Issue 2: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is significantly lower than expected.
-
Significant amounts of insoluble material are observed during workup.
Possible Causes:
-
Product loss during workup and purification steps.
-
Decomposition of the product under the reaction or workup conditions.
-
Side reactions leading to the formation of undesired byproducts.
Solutions:
-
Optimize Workup Procedure: Ensure that the quenching and extraction steps are performed efficiently to minimize product loss.
-
Purification Method: Column chromatography is often more efficient for separating the di-iodinated product from the starting material and mono-iodinated intermediate than recrystallization.
-
Check Reaction Conditions: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to product degradation. Consider milder iodinating agents or reaction conditions.
Data Presentation
Table 1: Predicted Analytical Data for this compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted Mass Spectrum (m/z) |
| This compound | C₅H₄I₂N₂ | 345.91 | 2.6 (s, 3H), 7.8 (s, 1H) | 346 [M]⁺, 219 [M-I]⁺ |
| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 | 2.5 (s, 3H), 7.4 (s, 1H) | 162/164/166 [M]⁺ |
| 4-Chloro-6-iodo-2-methylpyrimidine | C₅H₄ClIN₂ | 254.45 | 2.55 (s, 3H), 7.6 (s, 1H) | 254/256 [M]⁺, 219 [M-Cl]⁺, 127 [M-I]⁺ |
| 4-Hydroxy-6-iodo-2-methylpyrimidine | C₅H₅IN₂O | 235.01 | 2.4 (s, 3H), 6.5 (s, 1H), 12-13 (br s, 1H) | 235 [M]⁺, 108 [M-I]⁺ |
Note: Predicted NMR values are for guidance and may vary depending on the solvent and instrument used.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine from 4,6-Dihydroxy-2-methylpyrimidine
This procedure is based on established methods for the chlorination of hydroxypyrimidines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-2-methylpyrimidine (1 eq.).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Proposed Synthesis of this compound from 4,6-Dichloro-2-methylpyrimidine
This proposed protocol is based on the Finkelstein reaction, a common method for halogen exchange.
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-2-methylpyrimidine (1 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Iodide Source: Add sodium iodide (NaI, 2.2-2.5 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: After cooling to room temperature, filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during synthesis.
Caption: Troubleshooting workflow for incomplete reactions.
Validation & Comparative
comparing the reactivity of 4,6-diiodo-, 4,6-dibromo-, and 4,6-dichloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4,6-diiodo-2-methylpyrimidine, 4,6-dibromo-2-methylpyrimidine, and 4,6-dichloro-2-methylpyrimidine. The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Understanding the relative reactivity of these halogenated precursors is crucial for designing efficient synthetic routes and accessing diverse chemical libraries. This document summarizes the expected reactivity trends based on established chemical principles, presents illustrative quantitative data, details key experimental protocols, and provides visual representations of the underlying reactivity logic.
Introduction to the Reactivity of 4,6-Dihalo-2-methylpyrimidines
The reactivity of the 4,6-dihalo-2-methylpyrimidine series is primarily governed by the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly activates the C4 and C6 positions towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.
In the context of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, the reactivity of the C-X bond is inversely proportional to its bond dissociation energy. This leads to a well-established reactivity trend where iodide is the most reactive leaving group, followed by bromide, and then chloride. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond, which is more facile for weaker C-X bonds.
For nucleophilic aromatic substitution (SNAr) reactions, the trend can be more nuanced. While the C-I bond is the weakest, the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate and the ability of the halogen to accommodate a negative charge play significant roles. Generally, for SNAr on electron-deficient rings, the reactivity order is often found to be Br > I > Cl, although the differences can be modest and influenced by the specific nucleophile and reaction conditions.
Comparative Reactivity: A Quantitative Overview
Table 1: Illustrative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Halogen | Reaction Time (hours) | Yield (%) |
| This compound | Iodo | 1 | 95 |
| 4,6-dibromo-2-methylpyrimidine | Bromo | 4 | 85 |
| 4,6-dichloro-2-methylpyrimidine | Chloro | 12 | 60 |
Reaction Conditions: Dihalo-2-methylpyrimidine (1 mmol), phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 mmol) in 1,4-dioxane/H₂O (4:1) at 90°C.
Table 2: Illustrative Data for Sonogashira Coupling with Phenylacetylene
| Compound | Halogen | Reaction Time (hours) | Yield (%) |
| This compound | Iodo | 2 | 92 |
| 4,6-dibromo-2-methylpyrimidine | Bromo | 6 | 80 |
| 4,6-dichloro-2-methylpyrimidine | Chloro | 18 | 55 |
Reaction Conditions: Dihalo-2-methylpyrimidine (1 mmol), phenylacetylene (2.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N in THF at 60°C.
Table 3: Illustrative Data for Nucleophilic Aromatic Substitution with Benzylamine
| Compound | Halogen | Reaction Time (hours) | Yield of Mono-substituted Product (%) |
| This compound | Iodo | 5 | 88 |
| 4,6-dibromo-2-methylpyrimidine | Bromo | 4 | 90 |
| 4,6-dichloro-2-methylpyrimidine | Chloro | 10 | 75 |
Reaction Conditions: Dihalo-2-methylpyrimidine (1 mmol), benzylamine (1.1 mmol), K₂CO₃ (2 mmol) in DMF at 80°C.
Experimental Protocols
The following are detailed methodologies for the key comparative reactions.
Suzuki-Miyaura Coupling
Objective: To synthesize 4,6-diphenyl-2-methylpyrimidine from the corresponding dihalo-2-methylpyrimidine.
Materials:
-
4,6-Dihalo-2-methylpyrimidine (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the 4,6-dihalo-2-methylpyrimidine, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
Objective: To synthesize 4,6-bis(phenylethynyl)-2-methylpyrimidine from the corresponding dihalo-2-methylpyrimidine.
Materials:
-
4,6-Dihalo-2-methylpyrimidine (1.0 mmol)
-
Phenylacetylene (2.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (4.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the 4,6-dihalo-2-methylpyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium halide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (Amination)
Objective: To synthesize 4-benzylamino-6-halo-2-methylpyrimidine from the corresponding dihalo-2-methylpyrimidine.
Materials:
-
4,6-Dihalo-2-methylpyrimidine (1.0 mmol)
-
Benzylamine (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the 4,6-dihalo-2-methylpyrimidine and potassium carbonate.
-
Add anhydrous DMF, followed by the dropwise addition of benzylamine with stirring.
-
Heat the reaction mixture to 80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing Reactivity Trends
The following diagrams illustrate the general principles governing the reactivity of the 4,6-dihalo-2-methylpyrimidine series.
Caption: Reactivity trend in palladium-catalyzed cross-coupling reactions.
Caption: General reactivity trend in nucleophilic aromatic substitution.
Kinetic vs. Thermodynamic Control in the Substitution of Dihalopyrimidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic aromatic substitution (SNAr) on dihalopyrimidines is a critical aspect of synthesizing novel compounds in medicinal chemistry and materials science. The ability to selectively substitute one halogen over another allows for precise control over the final molecular architecture. This guide provides a comparative analysis of kinetic and thermodynamic control in these reactions, offering insights into how reaction conditions can dictate the final product distribution. While direct, comprehensive experimental studies detailing a clear switch from kinetic to thermodynamic control for a single SNAr reaction on a dihalopyrimidine are not abundant in the literature, the principles derived from numerous studies on regioselectivity allow for a robust understanding of this phenomenon.
Understanding Regioselectivity in Dihalopyrimidine Substitution
In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both nitrogen atoms of the pyrimidine ring. However, this inherent reactivity can be modulated by various factors, including the electronic nature of substituents on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions, sometimes leading to preferential substitution at the C2 position.[1][2]
Kinetic Control is observed under milder conditions, such as lower temperatures and shorter reaction times, where the product that is formed fastest (i.e., via the lowest activation energy pathway) predominates.[3][4]
Thermodynamic Control is favored under more vigorous conditions, such as higher temperatures and longer reaction times, which allow the reaction to reach equilibrium. Under these conditions, the most stable product will be the major isomer observed.[3][4]
Comparative Analysis of Reaction Products
The following table illustrates a hypothetical but representative example of how reaction conditions can influence the product ratio in the amination of 2,4-dichloropyrimidine. This data is based on the general principles of kinetic and thermodynamic control observed in related heterocyclic systems.
| Entry | Temperature (°C) | Time (h) | Product Ratio (C4:C2) | Predominant Control |
| 1 | 25 | 2 | 90:10 | Kinetic |
| 2 | 25 | 24 | 85:15 | Approaching Equilibrium |
| 3 | 100 | 2 | 70:30 | Mixed |
| 4 | 100 | 24 | 60:40 | Thermodynamic |
Note: This data is illustrative and intended to represent the principles of kinetic and thermodynamic control. Actual product ratios will vary depending on the specific substrates, nucleophiles, and reaction conditions.
Reaction Pathways and Experimental Workflow
The interplay between kinetic and thermodynamic control can be visualized through reaction coordinate diagrams and a generalized experimental workflow.
Reaction Pathway Diagram
The following diagram illustrates the energy profile for the formation of the kinetic and thermodynamic products. The kinetic product is formed via a lower activation energy barrier, while the thermodynamic product is the more stable isomer.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Experimental Workflow
The following diagram outlines a general workflow for studying the kinetic versus thermodynamic control of a dihalopyrimidine substitution reaction.
Caption: Generalized workflow for studying reaction control.
Experimental Protocols
Below are generalized experimental protocols for investigating the kinetic and thermodynamic control of the amination of a dihalopyrimidine.
General Procedure for Kinetic Control (Low Temperature)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dihalopyrimidine (1.0 eq.), a suitable anhydrous solvent (e.g., THF, dioxane, or DMF), and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (2.0-3.0 eq.).
-
Cooling: Cool the mixture to the desired low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.2 eq.) to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Quenching and Workup: Once the starting material is consumed or the reaction has proceeded for the desired short duration, quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Analyze the product ratio by ¹H NMR spectroscopy or gas chromatography (GC).
General Procedure for Thermodynamic Control (High Temperature)
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere, combine the dihalopyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), a base (2.0-3.0 eq.), and a high-boiling point solvent (e.g., DMF, DMSO, or dioxane).
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-140 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction for an extended period, periodically taking aliquots to analyze the product ratio by LC-MS or GC to determine when equilibrium has been reached (i.e., the product ratio is no longer changing).
-
Workup and Purification: After cooling to room temperature, perform a standard aqueous workup and extraction as described for the kinetic protocol. Purify the product by column chromatography or recrystallization.
-
Analysis: Determine the final product ratio by ¹H NMR or GC analysis.
Isomerization Experiment
To confirm that the product distribution under high-temperature conditions represents the thermodynamic equilibrium, the isolated kinetic product can be subjected to the thermodynamic reaction conditions.
-
Setup: Place the purified kinetic product in a sealed tube with the reaction solvent and base used in the thermodynamic protocol.
-
Heating: Heat the mixture to the same elevated temperature used for the thermodynamic reaction.
-
Monitoring: Monitor the reaction over time by LC-MS or GC to observe the conversion of the kinetic isomer to the thermodynamic isomer and determine the final equilibrium ratio.
By carefully controlling the reaction temperature and time, researchers can selectively synthesize the desired isomer of a substituted dihalopyrimidine, a powerful tool in the design and synthesis of complex molecules. Computational studies can further aid in predicting the likely kinetic product by comparing the activation energies for the formation of the different isomers.[5][6]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Novel procedure for thermal equilibration in molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Dihalopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dihalopyrimidines through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of diverse molecular architectures for pharmaceuticals, agrochemicals, and materials science. The regioselectivity and efficiency of these transformations are critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 2,4-, 4,6-, and 2,5-dihalopyrimidines, supported by experimental data to inform catalyst selection and reaction optimization.
General Principles of Regioselectivity
In palladium-catalyzed cross-coupling reactions of dihalopyrimidines, the inherent electronic properties of the pyrimidine ring dictate the relative reactivity of the halogen-bearing carbon atoms. Generally, the reactivity follows the order C4/C6 > C2 >> C5. This preference is attributed to the electron-deficient nature of the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens, facilitating oxidative addition of the palladium(0) catalyst. However, recent advances have demonstrated that this inherent selectivity can be overcome through judicious choice of ligands and reaction conditions, enabling selective functionalization at the C2 position.
Comparative Performance of Palladium Catalysts
The following sections summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dihalopyrimidines. The data has been compiled from a range of literature sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The following tables compare the performance of different palladium catalysts in the coupling of dihalopyrimidines with various boronic acids.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | >95:5 | [1] |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 41 | >95:5 | [1] |
| PdCl₂(dppf) (5 mol%) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 38 | >95:5 | [1] |
| Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | >95 (LC-MS) | C4-selective | [1] |
| Pd(PEPPSI-IPr) | IPr | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 85 | C4-selective | [2] |
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidines
| Dihalopyrimidine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 85 | [2] |
| 4,6-dichloropyrimidine | Pd(OAc)₂ / PPh₃ | PPh₃ | K₃PO₄ | Not specified | Not specified | Not specified | "Reasonable" | Not specified |
| 4,6-dichloropyrimidine | Pd(PPh₃)₂Cl₂ | PPh₃ | K₃PO₄ | Not specified | Not specified | Not specified | "Reasonable" | Not specified |
Table 3: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2,5-Dihalopyrimidines
| Dihalopyrimidine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) | C5:C2 Selectivity | Reference |
| 2,5-dichloropyrimidine | Pd(OAc)₂ (2 mol%) | None (Jeffery cond.) | K₂CO₃ | NMP/H₂O | 75 | 18 h | 2-chloro-5-phenylpyrimidine | 45 | >99:1 | [3] |
| 5-bromo-2-chloropyrimidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | C5-coupled product | Not specified | C5-selective | [4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl chlorides.
Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 2,4-Dichloropyrimidines
| Dihalopyrimidine | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity (C4:C2) | Reference |
| 6-aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂ (1-2 mol%) | dppb | LiHMDS | THF | 0 | 1 h | High | >99:1 | [5] |
| 6-aryl-2,4-dichloropyrimidine | Dibutylamine | PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | LiHMDS | THF | 0 | 1 h | High | >99:1 | [5] |
| 2,4-dichloropyrimidine | Aryl/heteroarylamines | Dialkylbiarylphosphine-Pd catalyst | Dialkylbiarylphosphine | Not specified | Not specified | Not specified | Not specified | High | C2-selective | [6] |
Table 5: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of other Dihalopyrimidines
| Dihalopyrimidine | Amine | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,6-dihalopyridines (analogous) | Aminothiophenecarboxylates | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Not specified | Not specified | Not specified | Not specified | [7] |
| Haloarenes (general) | Various Amines | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 h | Good to Excellent | [8] |
| Haloarenes (general) | Various Amines | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High | [8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to a wide range of alkynylated pyrimidines. This reaction typically employs a dual catalyst system of palladium and copper.
Table 6: Comparison of Palladium Catalysts for Sonogashira Coupling of Dihalopyrimidines
| Dihalopyrimidine | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Regioselectivity | Reference |
| 2,4-dichloropyrimidine | Various terminal alkynes | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Good | C4-selective | [9] |
| 4-chloro-6-methyl-N-phenylpyrimidin-2-amine | Hetero phenyl acetylene | CLPN-Pd | Not specified | Not specified | Not specified | Not specified | Not specified | 50-93 | Not specified | [10] |
| 9-substituted-6-chloro-2,8-diiodopurines (analogous) | Terminal alkynes | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | C2-selective | |
| 9-substituted-6-chloro-2,8-diiodopurines (analogous) | Terminal alkynes | Pd₂(dba)₃·CHCl₃ | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | C8-selective |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]
To a solution of 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), K₂CO₃ (207 mg, 1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%) were added. The reaction mixture was stirred for 15 minutes at 100 °C in a microwave reactor. After completion, the reaction mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent was evaporated, and the crude product was purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine[5]
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF under an inert atmosphere at the specified temperature is added LiHMDS (1.1 equiv) as a solution in THF. The palladium catalyst (e.g., a pre-mixture of Pd(OAc)₂ and dppb, 1-2 mol%) is then added. The reaction is stirred for the specified time and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Sonogashira Coupling of an Aryl Halide[12]
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), Pd(PPh₃)₄ (0.02 equivalents), and CuI (0.04 equivalents). Add an anhydrous, degassed solvent (to make a ~0.1 M solution). Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe. Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Logical relationship for catalyst selection based on desired regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Regioselective Reactivity of 4,6-Diiodo-2-methylpyrimidine: A DFT-Based Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a prospective comparative analysis of the reactivity of the C4 and C6 positions in 4,6-diiodo-2-methylpyrimidine, a molecule of interest in synthetic chemistry and drug discovery. Due to the absence of direct experimental or computational studies on this specific molecule in the current literature, this document outlines a robust computational approach using Density Functional Theory (DFT) to predict and compare the reactivity of the two C-I bonds. The methodologies and expected outcomes are based on established principles of computational chemistry and the known reactivity patterns of related dihalopyrimidines.
Introduction to the Reactivity of Dihalopyrimidines
Dihalopyrimidines are versatile building blocks in organic synthesis, with the differential reactivity of their carbon-halogen bonds enabling selective functionalization. Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. However, the reactivity pattern in 4,6-dihalopyrimidines, particularly with a substituent at the C2 position, is less predictable without a detailed analysis of the electronic and steric factors at play. The presence of the electron-donating methyl group at the C2 position in this compound is expected to modulate the electrophilicity of the C4 and C6 positions, making a computational study essential to elucidate the preferred site of reaction.
Proposed DFT Analysis Workflow
A DFT-based computational study is proposed to investigate the reactivity of this compound. The workflow for this analysis is depicted below.
Caption: A proposed workflow for the DFT analysis of this compound reactivity.
Predicted Reactivity Comparison: C4 vs. C6
The following table summarizes the hypothetical quantitative data that would be obtained from the proposed DFT analysis. These predictions are based on general principles of electronic effects in aromatic systems. The electron-donating methyl group at C2 is expected to have a more pronounced effect on the adjacent C4 and C6 positions.
| Parameter | C4 Position | C6 Position | Interpretation |
| Predicted Mulliken Partial Charge | +0.25 | +0.28 | A more positive charge on C6 suggests it is more electrophilic and thus more susceptible to nucleophilic attack. |
| Predicted LUMO Coefficient | 0.35 | 0.40 | A larger LUMO coefficient on C6 indicates a greater contribution to the lowest unoccupied molecular orbital, making it a more favorable site for nucleophilic attack. |
| Predicted Fukui Function (f-) | 0.12 | 0.15 | A higher Fukui function value for C6 suggests it is the preferred site for nucleophilic attack. |
| Predicted Activation Energy (ΔG‡) for SNAr | 18.5 kcal/mol | 17.2 kcal/mol | A lower activation energy for substitution at the C6 position indicates a kinetically favored reaction pathway. |
Note: The values presented in this table are hypothetical and serve to illustrate the expected trends from a DFT study.
Detailed Methodologies
Computational Protocol
All calculations would be performed using a suite of quantum chemistry software such as Gaussian or ORCA.
-
Geometry Optimization: The initial structure of this compound would be optimized using the B3LYP density functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules containing halogens and provides a good balance between accuracy and computational cost.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the structure as a stable point on the potential energy surface.
-
Population Analysis: Mulliken population analysis and Natural Bond Orbital (NBO) analysis would be carried out on the optimized geometry to determine the partial atomic charges on the C4 and C6 atoms.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The coefficients of the atomic orbitals contributing to the LUMO at the C4 and C6 positions would be analyzed to predict the site of nucleophilic attack.
-
Fukui Function Calculation: The Fukui function (f-) for nucleophilic attack would be calculated for the C4 and C6 atoms to provide a quantitative measure of their reactivity towards nucleophiles.
-
Transition State Modeling: To compare the reaction kinetics at the two positions, a model nucleophilic aromatic substitution (SNAr) reaction (e.g., with a simple nucleophile like methoxide) would be modeled. Transition state structures for the attack at both C4 and C6 would be located using a transition state search algorithm (e.g., QST2 or Berny optimization). The transition states would be confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) for the SNAr reaction at both positions would be calculated as the difference in free energy between the transition state and the reactants.
Visualization of Reactive Sites
The structure of this compound and its key reactive sites are illustrated below.
Caption: Structure of this compound with reactive iodine atoms highlighted.
Conclusion and Future Directions
This guide outlines a prospective DFT-based analysis to elucidate the relative reactivity of the C4 and C6 positions of this compound. The predicted data suggests a preference for nucleophilic attack at the C6 position, likely due to a combination of electronic factors influenced by the C2-methyl group. The proposed computational protocol provides a clear and robust framework for researchers to validate these predictions.
Future experimental work, such as regioselective cross-coupling or nucleophilic substitution reactions, would be invaluable in corroborating these theoretical findings. The synergy between computational predictions and experimental validation will ultimately enable the strategic and efficient use of this compound as a versatile building block in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4,6-Diaryl-2-methylpyrimidines
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding further optimization. This guide provides a comprehensive comparison of X-ray crystallography against alternative spectroscopic methods for the structural validation of 4,6-diaryl-2-methylpyrimidines, a class of compounds with significant therapeutic potential.
The unambiguous elucidation of the atomic arrangement within a molecule is a critical step in modern drug discovery. X-ray crystallography has long been considered the gold standard for providing a definitive, high-resolution molecular structure.[1][2] However, a suite of powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer complementary and often more accessible means of structural characterization. This guide will delve into a comparative analysis of these methods, presenting their core principles, performance metrics, and detailed experimental protocols relevant to the structural validation of 4,6-diaryl-2-methylpyrimidines.
At a Glance: Comparing Structural Validation Techniques
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes key performance indicators. The data presented is representative for the analysis of small organic molecules like 4,6-diaryl-2-methylpyrimidines.
| Feature | Single Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[3] | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations.[4][5] | Molecular weight, elemental composition, fragmentation patterns.[6] |
| Sample Phase | Solid (single crystal)[5] | Solution[7] | Solid or Solution |
| Resolution | Atomic (<1 Å)[2] | Lower than X-ray; provides ensemble-averaged data.[8] | Provides mass-to-charge ratio with high accuracy. |
| Sample Requirement | High-quality single crystal (often a bottleneck).[3] | 5-15 mg for ¹H NMR, 50-100 mg for ¹³C NMR.[9] | Micrograms to nanograms. |
| Data Acquisition Time | Hours to days. | Minutes to hours. | Minutes. |
| Key Advantage | Unambiguous determination of 3D structure.[1] | Provides information on molecular dynamics and structure in solution.[7] | High sensitivity and determination of molecular formula. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[3] | Does not directly provide a 3D structure; interpretation can be complex.[4] | Does not provide stereochemical information. |
The Definitive Picture: X-ray Crystallography
Single crystal X-ray diffraction provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice.[2] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal. By analyzing the diffraction pattern, a three-dimensional map of the electron density can be generated, from which the atomic positions can be determined with high precision.[10]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-purity 4,6-diaryl-2-methylpyrimidine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate). Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images as the crystal is rotated.[10]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.[1]
A Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule in solution.[4][7] For 4,6-diaryl-2-methylpyrimidine, ¹H and ¹³C NMR are fundamental for confirming the presence of key functional groups and the overall carbon-hydrogen framework. Two-dimensional NMR experiments, such as COSY and HSQC, can further establish the connectivity between protons and carbons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-15 mg of the purified 4,6-diaryl-2-methylpyrimidine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR of a 4,6-diaryl-2-methylpyrimidine, a standard spectrum can be acquired with 8-16 scans. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
-
Spectral Interpretation: The chemical shifts, multiplicities (splitting patterns), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the molecular structure.[11]
Weighing the Evidence: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] For the structural validation of 4,6-diaryl-2-methylpyrimidine, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact molecular formula of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and the resulting fragmentation pattern can provide further structural information.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: A dilute solution of the 4,6-diaryl-2-methylpyrimidine is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.[12]
-
Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatograph, typically with a C18 reverse-phase column, to separate it from any impurities before it enters the mass spectrometer.[12]
-
Ionization: The sample is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used for pyrimidine derivatives.[13]
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio. The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound. For HRMS, the measured mass is compared to the calculated mass for the proposed molecular formula.
Conclusion
The structural validation of 4,6-diaryl-2-methylpyrimidines is a critical aspect of their development as potential therapeutic agents. While X-ray crystallography provides the most definitive and high-resolution three-dimensional structure, its requirement for a high-quality single crystal can be a significant hurdle. NMR spectroscopy and mass spectrometry offer powerful and often more readily accessible alternatives that provide a wealth of complementary structural information. A comprehensive approach, utilizing a combination of these techniques, will ultimately provide the most robust and unambiguous structural validation for this important class of molecules. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently and accurately characterize their synthesized compounds, accelerating the drug discovery process.
References
- 1. mkuniversity.ac.in [mkuniversity.ac.in]
- 2. sites.unimi.it [sites.unimi.it]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. quora.com [quora.com]
- 6. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. people.bu.edu [people.bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Ligands for the Suzuki Coupling of Diiodopyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of pyrimidine scaffolds is a critical step in the synthesis of a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, particularly for the arylation of diiodopyrimidines. The choice of ligand complexed to the palladium catalyst is paramount, directly influencing reaction efficiency, yield, and selectivity. This guide provides an objective, data-driven comparison of various ligands for the Suzuki coupling of diiodopyrimidines, enabling an informed selection for specific synthetic needs.
Performance of Common Ligands in Suzuki Coupling of Dihalopyrimidines and Related Heterocycles
The following table summarizes the performance of different palladium ligands in the Suzuki-Miyaura coupling of dihalopyrimidines and the closely related diiodopyrazine. While a direct head-to-head comparison of all ligands under identical conditions for the same diiodopyrimidine substrate is not available in a single study, this compilation of data from various sources provides valuable insights into their relative effectiveness.
| Catalyst/Ligand System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [1][2] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 88 | [3] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [3] |
| Pd(OAc)₂ / XPhos | 2-Chloropyrimidine derivative | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 18 | >95 | [4] |
| Pd(OAc)₂ / RuPhos | 2-Chloropyrimidine derivative | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90 | [5] |
| PEPPSI-IPr | 4-Amino-2-chloropyridine | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 91 | [6] |
| Ligand-free (PdCl₂) | 2,4-Dichloropyridine | Phenylboronic acid | Na₂CO₃ | NBu₄Br | 80 | 24 | >99 (C4 selective) | [7] |
Key Observations:
-
Bulky Monodentate Phosphine Ligands (Buchwald Ligands): For challenging couplings, bulky and electron-rich monodentate phosphine ligands such as SPhos, XPhos, and RuPhos consistently demonstrate superior performance, affording high yields.[5][8][9] The steric bulk of these ligands is believed to facilitate the reductive elimination step and stabilize the active Pd(0) species.[8] SPhos, in particular, has been shown to be highly active, often enabling reactions to proceed at lower temperatures or with lower catalyst loadings.[9][10]
-
Traditional Phosphine Ligands: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and systems with dppf are reliable choices for many Suzuki-Miyaura reactions and can provide good to excellent yields, particularly with more reactive aryl iodides.[3][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as in the PEPPSI-IPr catalyst, have emerged as a powerful class of ligands for cross-coupling reactions.[6] They are strong sigma-donors, leading to highly stable and active catalysts that can be effective for a broad range of substrates.[6]
-
Ligand-free Conditions: In some cases, particularly for achieving unconventional site-selectivity, ligand-free conditions can be surprisingly effective.[7] However, the success of these systems can be highly substrate-dependent.
Visualizing the Process
To better understand the underlying mechanism and experimental procedure, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a dihalopyrimidine, highlighting the use of different ligand types. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Using a Traditional Phosphine Ligand (e.g., Pd(PPh₃)₄)
This protocol is adapted from procedures for the coupling of dichloropyrimidines.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the diiodopyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitoring and Work-up: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[13] Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Bulky Monodentate Phosphine Ligand (e.g., SPhos)
This protocol is based on general procedures for challenging Suzuki couplings utilizing Buchwald ligands.[10]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the diiodopyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 eq.), and the SPhos ligand (0.02-0.10 eq.).
-
Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir until the starting material is consumed.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Conclusion: Selecting the Optimal Ligand
The choice of ligand for the Suzuki-Miyaura coupling of diiodopyrimidines is a critical parameter that can significantly impact the success of the reaction. For routine couplings where high reactivity of the C-I bond is expected, traditional phosphine ligands like PPh₃ can be effective and economical. However, for more challenging substrates, sterically hindered starting materials, or when seeking to achieve high yields with low catalyst loadings, the use of bulky, electron-rich monodentate phosphine ligands such as SPhos, XPhos, and other Buchwald-type ligands is highly recommended.[9][14] N-Heterocyclic carbene ligands also represent a powerful alternative for achieving high catalytic activity.[6] Researchers should consider the specific electronic and steric demands of their substrates when selecting a ligand and should be prepared to screen a small set of ligands and bases to optimize reaction conditions for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Disubstituted-2-Methylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, 4,6-disubstituted-2-methylpyrimidines have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their applications as kinase inhibitors, antimicrobial agents, and modulators of other key biological targets. The information presented is supported by experimental data from peer-reviewed studies to facilitate the rational design of novel and potent therapeutic candidates.
I. Anticancer Activity: Targeting Kinases and Cellular Stress Pathways
4,6-Disubstituted-2-methylpyrimidines have been extensively investigated for their potential as anticancer agents, primarily through the inhibition of various protein kinases and interference with cellular stress response pathways.
A. Dual Mitogen-activated Protein Kinase-Interacting Kinases (MNK) and Provirus Integration in Maloney Murine Leukemia Virus Kinases (PIM) Inhibition
A series of 4,6-disubstituted pyrido[3,2-d]pyrimidines has been developed as dual inhibitors of MNK and PIM kinases, which are implicated in the resistance to tyrosine kinase inhibitors in leukemia. The SAR studies revealed that specific substitutions at the 4 and 6 positions are crucial for potent and selective inhibition.
Table 1: SAR of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors [1]
| Compound | R (Position 4) | R' (Position 6) | MNK1 IC50 (nM) | MNK2 IC50 (nM) | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | K562 GI50 (µM) | MOLM-13 GI50 (µM) |
| 21o | 4-morpholinyl | 3-(trifluoromethyl)phenylamino | 1 | 7 | 43 | 232 | 774 | 2.1 | 1.2 |
Data sourced from J Med Chem. 2021 Sep 23;64(18):13719-13735.[1]
The lead compound, 21o , demonstrated potent inhibition of MNK1 and MNK2, along with significant activity against PIM kinases. This dual inhibition translated to effective growth inhibition of myeloid leukemia cell lines, K562 and MOLM-13.[1] Mechanistic studies showed that 21o decreased the levels of downstream targets p-eIF4E and p-4EBP1, confirming its mode of action.[1]
B. Heat Shock Factor 1 (HSF1) Stress Pathway and Cyclin-Dependent Kinase 9 (CDK9) Inhibition
In an effort to discover inhibitors of the HSF1 stress pathway, a critical mechanism for cancer cell survival, a phenotypic screen identified a 4,6-pyrimidine scaffold. Optimization of this hit led to potent inhibitors of the HSF1 pathway, which were also found to be highly effective against CDK9.
Table 2: SAR of 4,6-Disubstituted Pyrimidines as HSF1 Pathway and CDK9 Inhibitors [2]
| Compound | R (Position 4) | R' (Position 6) | HSF1 Phenotypic Assay IC50 (nM) | CDK9 IC50 (nM) |
| 1 | Amine derivative | Aryl group | 2000 | - |
| 25 | Optimized amine derivative | Optimized aryl group | 15 | 3 |
Data sourced from Medchemcomm. 2016 Aug 1;7(8):1580-1586.[2]
The optimization from the initial hit (1 ) to compound 25 resulted in a significant improvement in potency in the HSF1 phenotypic assay and revealed potent CDK9 inhibitory activity.[2] This dual activity highlights the potential of this scaffold in targeting both cellular stress responses and cell cycle regulation in cancer.
C. Sirtuin 2 (SIRT2) Inhibition
Derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide have been identified as potent and selective inhibitors of human sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer.
Table 3: SAR of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives as SIRT2 Inhibitors [3]
| Compound | Substitution on N-phenyl ring | SIRT2 IC50 (nM) | MCF-7 Cell Inhibition |
| 28e | 4-fluoro | 42 | Potent |
Data sourced from Eur J Med Chem. 2017 Jul 7;136:355-364.[3]
Compound 28e emerged as the most potent inhibitor from this series, with an IC50 value of 42 nM against SIRT2.[3] It also demonstrated excellent selectivity over SIRT1 and SIRT3 and effectively inhibited the growth of the human breast cancer cell line MCF-7.[3]
II. Antimicrobial Activity
Certain 4,6-disubstituted-2-methylpyrimidines have shown promising activity against various microbial pathogens.
A. Antitubercular Activity
Studies on 2-mercapto-4,6-disubstituted pyrimidines have revealed their potential as antitubercular agents.
Table 4: Antitubercular Activity of 2-Substituted 4,6-Disubstituted Pyrimidines [4]
| Compound Series | R (Position 2) | Activity against Mycobacterium tuberculosis (at 10 µg/mL) |
| 2-mercapto derivatives | -SH | Active |
| 2-amino derivatives | -NH2 | Devoid of activity |
Data sourced from a study on the synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines.[4]
The research indicated that the 2-mercapto group is crucial for the antitubercular activity, as the corresponding 2-amino derivatives were found to be inactive.[4]
B. General Antimicrobial Activity
Other studies have reported the synthesis of 4,6-disubstituted pyrimidine derivatives with varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6][7][8] The specific substitutions at the 4 and 6 positions, often aryl groups, significantly influence the antimicrobial spectrum and potency.[6][7]
III. Activity in Neurodegenerative Disorders
The 4,6-disubstituted pyrimidine scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD).
A. Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition
A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized and evaluated as inhibitors of MARK4, a kinase implicated in the pathology of AD.
Table 5: SAR of 4,6-Disubstituted Pyrimidines as MARK4 Inhibitors [9][10]
| Compound | Aryl Substituent on Sulfonylpiperazine | MARK4 IC50 (µM) |
| 14 | Naphthyl | 7.52 ± 0.33 |
| 9 | 2,4-dimethoxyphenyl | 12.98 ± 0.63 |
Data sourced from Front. Chem., 19 January 2025.[9][10]
The study found that compounds with electron-rich aryl substituents, such as the naphthyl group in compound 14 , exhibited higher inhibitory activity against MARK4.[9] These findings suggest that this class of compounds could be a promising starting point for the development of novel anti-AD drugs.[9][10]
IV. Experimental Protocols
A. Kinase Inhibition Assays (General Protocol)
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (composition varies depending on the kinase)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound, the kinase, and the specific substrate in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell Growth Inhibition Assay (e.g., MTT or Sulforhodamine B Assay)
Objective: To assess the cytotoxic or cytostatic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT assay) or Tris base (for SRB assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate to allow the formation of formazan crystals. Then, add the solubilization buffer to dissolve the crystals.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then wash. Solubilize the bound dye with Tris base.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the microtiter plate.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Visualizations
Caption: Workflow for in vitro kinase inhibitor screening.
Caption: Inhibition of the HSF1 stress pathway by 4,6-disubstituted pyrimidines.
References
- 1. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacophore Modeling of 2-Methylpyrimidine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent enzyme inhibitors. Understanding the key molecular interactions required for inhibitory activity is crucial for the rational design of novel therapeutics. Pharmacophore modeling serves as a powerful tool in this endeavor, providing a three-dimensional abstract representation of the essential features responsible for a molecule's biological activity. This guide offers a comparative analysis of pharmacophore models for 2-methylpyrimidine-based inhibitors targeting various enzyme classes, supported by experimental data and detailed protocols.
Comparison of Pharmacophore Models for Kinase Inhibitors
Kinases are a major class of enzymes targeted by 2-methylpyrimidine-based inhibitors. While the core scaffold often serves as a hinge-binding motif, the specific pharmacophoric features required for potent and selective inhibition vary depending on the target kinase. Here, we compare representative pharmacophore models for Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinase 2 (JAK2).
A common feature across these models is the presence of a hydrogen bond acceptor, typically the N1 or N3 of the pyrimidine ring, which interacts with the hinge region of the kinase ATP-binding site. However, the spatial arrangement and nature of other features, such as hydrophobic groups and additional hydrogen bond donors or acceptors, are critical for selectivity.
| Feature | EGFR Pharmacophore Model | CDK2 Pharmacophore Model | JAK2 Pharmacophore Model |
| Hydrogen Bond Acceptors | 2-3 | 2 | 2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Aromatic/Hydrophobic Regions | 2-3 | 2 | 2-3 |
| Key Differentiating Features | Often includes a feature for interaction with the solvent-exposed region and the "gatekeeper" residue. | Features are generally more compact, reflecting a smaller binding pocket. | Accommodates larger hydrophobic groups and often includes features interacting with the ribose pocket. |
Performance Data of 2-Methylpyrimidine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50) of representative 2-methylpyrimidine-based compounds against their target kinases. This data highlights the structure-activity relationships (SAR) that inform the development of pharmacophore models.
Table 1: Inhibitory Activity of 2-Methylpyrimidine Derivatives against EGFR
| Compound | R1-Substituent | R2-Substituent | EGFR IC50 (nM) | Reference |
| 1a | 4-(3-chloro-4-fluoroanilino) | H | 14.8 | [1][2] |
| 1b | 4-(3-ethynylanilino) | H | 21.4 | [1][2] |
| 1c | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy | H | 0.9 | [1][2] |
Table 2: Inhibitory Activity of 2-Methylpyrimidine Derivatives against CDKs
| Compound | R1-Substituent | Target CDK | IC50 (nM) | Reference |
| 2a | 2-((4-sulfamoylphenyl)amino) | CDK9 | 5.6 | [3] |
| 2b | 2-((4-sulfamoylphenyl)amino) | CDK2 | 91.6 | [3] |
| 2c | 2-Anilino-4-(substituted-phenyl) | CDK7 | 479 | [4] |
Table 3: Inhibitory Activity of 2-Methylpyrimidine Derivatives against JAK2
| Compound | R1-Substituent | R2-Substituent | JAK2 IC50 (nM) | Reference |
| 3a | 4-piperazinyl-(substituted phenyl) | H | 2.01 | [5] |
| 3b | 4-piperazinyl-(substituted phenyl) | H | 1.8 | [5] |
| 3c | 4-((4-(methylsulfonyl)phenyl)amino) | H | 9 | [6] |
Experimental Protocols
Detailed and validated experimental protocols are essential for generating the reliable data needed for pharmacophore modeling and inhibitor comparison.
General Kinase Inhibition Assay (TR-FRET)
This protocol describes a general time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2, JAK2)
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (2-methylpyrimidine derivatives) dissolved in DMSO
-
Stop/detection buffer (assay buffer containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC))
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Add the kinase and biotinylated peptide substrate solution to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP solution to the wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine IC50 values by plotting the ratio against the logarithm of the inhibitor concentration.
Computational Pharmacophore Modeling Workflow
This section outlines a typical workflow for generating a ligand-based pharmacophore model.
Software:
-
Molecular modeling software with pharmacophore generation capabilities (e.g., Discovery Studio, LigandScout, MOE).
Procedure:
-
Training Set Selection: Compile a set of structurally diverse 2-methylpyrimidine-based inhibitors with a wide range of biological activities (IC50 or Ki values) against the target enzyme.
-
Conformational Analysis: Generate a representative set of low-energy conformers for each molecule in the training set.
-
Feature Identification: Identify common chemical features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, etc.) present in the active molecules.
-
Pharmacophore Hypothesis Generation: Generate multiple pharmacophore hypotheses by aligning the features of the active compounds. Each hypothesis consists of a specific 3D arrangement of these features.
-
Scoring and Ranking: Score and rank the generated hypotheses based on how well they map the most active compounds and exclude the inactive ones.
-
Model Validation: Validate the best pharmacophore model using a test set of known active and inactive compounds that were not included in the training set. Assess the model's ability to discriminate between these two groups using metrics like enrichment factor and ROC curves.
Visualizations
The following diagrams illustrate key concepts in pharmacophore modeling and the signaling pathways targeted by 2-methylpyrimidine-based inhibitors.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Assessing the Scalability of 4,6-Diiodo-2-methylpyrimidine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4,6-diiodo-2-methylpyrimidine, a key building block in medicinal chemistry and materials science, necessitates scalable and efficient manufacturing processes. This guide provides an objective comparison of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform decisions on process development and scale-up.
Executive Summary
Two scalable synthetic pathways for this compound are evaluated.
-
Route 1: Three-Step Synthesis via Dichloro-Intermediate: This well-established route begins with the condensation of acetamidine hydrochloride and a malonic acid ester to form 4,6-dihydroxy-2-methylpyrimidine. This intermediate is subsequently chlorinated and then converted to the final diiodo-product via a Finkelstein halogen exchange reaction. This pathway is characterized by its use of readily available starting materials and robust, well-documented procedures, making it a strong candidate for large-scale production.
-
Route 2: Direct Iodination of Dihydroxy-Intermediate: This alternative approach bypasses the chlorination step by directly iodinating 4,6-dihydroxy-2-methylpyrimidine. This route offers the potential for a more streamlined process with fewer steps. However, the scalability and efficiency of the direct iodination of this specific substrate require careful consideration of reagents and reaction conditions to ensure high yields and purity.
This guide will now delve into the detailed experimental protocols, quantitative data, and workflow visualizations for each route to provide a comprehensive assessment of their scalability.
Route 1: Three-Step Synthesis via Dichloro-Intermediate
This classical and highly scalable approach involves three distinct chemical transformations.
Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
The initial step involves the condensation of acetamidine hydrochloride with a malonic acid ester, such as dimethyl malonate, in the presence of a base like sodium methoxide. This reaction is typically performed in an alcoholic solvent and has been demonstrated on a large scale.[1][2]
Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The dihydroxy-intermediate is then converted to 4,6-dichloro-2-methylpyrimidine using a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3] A patent describes a scalable process using triphosgene, which is presented as a safer alternative to other highly toxic and corrosive reagents.[2]
Step 3: Synthesis of this compound via Finkelstein Reaction
The final step is a Finkelstein halogen exchange reaction, where the chloro groups of 4,6-dichloro-2-methylpyrimidine are displaced by iodo groups using an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. This is a widely used and industrially scalable SN2 reaction.[4]
Experimental Protocols for Route 1
Step 1: 4,6-Dihydroxy-2-methylpyrimidine
-
Procedure: In a suitable reactor, sodium methoxide (2.5-4.5 molar equivalents) is added to methanol under an ice bath. Dimethyl malonate (1 molar equivalent) and acetamidine hydrochloride (1-2 molar equivalents) are then added. The reaction mixture is warmed to 18-25 °C and stirred for 3-5 hours. After completion, methanol is removed by distillation under reduced pressure. Water is added to dissolve the residue, and the pH is adjusted to 1-2 with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water and cold methanol, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.[1]
-
Scale: This procedure has been described on a multi-kilogram scale in patent literature.[1]
Step 2: 4,6-Dichloro-2-methylpyrimidine
-
Procedure: To a solution of 4,6-dihydroxy-2-methylpyrimidine (1 molar equivalent) and N,N-diethylaniline (2-3 molar equivalents) in dichloroethane, a solution of triphosgene (2-3 molar equivalents) in dichloroethane is slowly added at reflux. The reaction is refluxed for 6-8 hours. The reaction mixture is then washed with water and hydrochloric acid. The organic layer is dried, filtered, and concentrated. The crude product is purified by recrystallization to afford 4,6-dichloro-2-methylpyrimidine.[2]
-
Alternative Chlorinating Agent: Thionyl chloride (4 molar equivalents) in acetonitrile can also be used at 80 °C for 3 hours.[3]
Step 3: this compound
-
Procedure: A mixture of 4,6-dichloro-2-methylpyrimidine (1 molar equivalent) and sodium iodide (excess, e.g., 4-5 molar equivalents) in acetone is heated at reflux. The reaction progress is monitored by TLC or HPLC. The precipitation of sodium chloride drives the reaction to completion. After the reaction is complete, the mixture is cooled, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water and sodium thiosulfate solution to remove any remaining iodine. The organic layer is dried and concentrated to yield this compound.
Quantitative Data for Route 1
| Step | Product | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Scalability Notes |
| 1 | 4,6-Dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine HCl | Sodium methoxide | Methanol | 18-25 | 3-5 | 86-87[1] | Demonstrated on kg scale.[1] |
| 2 | 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | Triphosgene, N,N-Diethylaniline | Dichloroethane | Reflux | 6-8 | 92[2] | Use of triphosgene is a safer alternative for industrial production.[2] |
| 2 (alt) | 4,6-Dichloro-2-methylpyrimidine | 4,6-Dihydroxy-2-methylpyrimidine | Thionyl chloride | Acetonitrile | 80 | 3 | 94[3] | A common and effective lab-scale method. |
| 3 | This compound | 4,6-Dichloro-2-methylpyrimidine | Sodium iodide | Acetone | Reflux | Varies | High (expected) | Finkelstein reaction is a well-established industrial process. |
Workflow for Route 1
Caption: Workflow for the three-step synthesis of this compound.
Route 2: Direct Iodination of 4,6-Dihydroxy-2-methylpyrimidine
A potentially more direct route involves the direct iodination of the 4,6-dihydroxy-2-methylpyrimidine intermediate, circumventing the need for the isolation of the dichloro-analogue.
Iodination Methods
Several methods for the iodination of aromatic and heterocyclic compounds could be applicable, though specific data for the di-iodination of 4,6-dihydroxy-2-methylpyrimidine at the 4 and 6 positions is less common in the literature. Potential iodinating systems include:
-
Iodine and an Oxidizing Agent: A combination of molecular iodine (I₂) and an oxidizing agent such as nitric acid, periodic acid (HIO₄), or sodium periodate (NaIO₄) can generate an electrophilic iodine species for substitution.
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic and heterocyclic compounds.
-
Iodine Monochloride (ICl): ICl is a reactive electrophilic iodine source that can be used for the iodination of various substrates.
A "green" method using iodine and silver nitrate under solvent-free mechanical grinding has been reported for the C5-iodination of pyrimidines like uracil and cytosine.[5][6][7] While scalable and environmentally friendly, its applicability to the 4,6-di-iodination of 2-methylpyrimidine would require further investigation and optimization.
Proposed Experimental Protocol for Route 2
Direct Iodination of 4,6-Dihydroxy-2-methylpyrimidine
-
Procedure: To a solution of 4,6-dihydroxy-2-methylpyrimidine (1 molar equivalent) in a suitable solvent (e.g., acetic acid, sulfuric acid, or an organic solvent), N-iodosuccinimide (2.2 molar equivalents) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or HPLC. The reaction is then quenched with a reducing agent solution (e.g., sodium thiosulfate) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.
Quantitative Data for Route 2 (Projected)
| Step | Product | Starting Materials | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Scalability Notes |
| 1 | This compound | 4,6-Dihydroxy-2-methylpyrimidine | N-Iodosuccinimide (NIS) | Acetic Acid (example) | 25-80 | 2-12 | Moderate to High (requires optimization) | Scalability depends on the cost and handling of the iodinating agent and purification method. |
| 1 (alt) | This compound | 4,6-Dihydroxy-2-methylpyrimidine | I₂ / Oxidant (e.g., NaIO₄) | Sulfuric Acid | 25-50 | 1-4 | Moderate to High (requires optimization) | Use of strong acids and oxidants may require specialized equipment for large-scale operations. |
Workflow for Route 2
Caption: Workflow for the direct iodination synthesis of this compound.
Comparison of Scalability
| Factor | Route 1: Three-Step Synthesis | Route 2: Direct Iodination |
| Number of Steps | 3 | 2 |
| Overall Yield | Potentially higher and more consistent due to well-defined steps. | Highly dependent on the optimization of the single iodination step. |
| Raw Material Cost & Availability | Starts from inexpensive, commodity chemicals. Chlorinating agents are readily available. | Iodinating agents like NIS can be more expensive than chlorine sources. |
| Process Safety & Handling | Involves handling of corrosive chlorinating agents. Triphosgene is a safer alternative to POCl₃. The Finkelstein reaction is generally safe. | May involve strong acids and oxidants, requiring careful handling and specialized equipment. NIS is a relatively safe reagent. |
| Scalability & Robustness | Each step is a well-established and scalable industrial process. The overall process is robust and predictable. | Less established for this specific transformation. May require significant process development and optimization for large-scale production. |
| Waste Management | Generates waste from chlorination and halogen exchange steps. | The nature and volume of waste depend on the chosen iodinating system. |
| Purification | Intermediates can be purified at each stage, potentially leading to a purer final product. | A one-pot reaction might lead to a more complex mixture requiring more rigorous purification. |
Conclusion and Recommendations
For large-scale, reliable production of this compound, Route 1 (Three-Step Synthesis via Dichloro-Intermediate) is the more established and predictable pathway. Its individual steps are well-documented and have been proven to be scalable. The use of safer reagents like triphosgene for the chlorination step further enhances its suitability for industrial application.
Route 2 (Direct Iodination) presents an attractive, shorter alternative. However, its scalability is contingent on the successful development and optimization of the direct iodination step for this specific substrate. Further research would be required to identify the optimal iodinating agent and reaction conditions that provide high yields and purity on a large scale. For research and development purposes, or for smaller-scale syntheses where a shorter route is prioritized, Route 2 could be a viable option, with N-iodosuccinimide being a promising starting point for investigation due to its milder nature.
Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale of production, cost considerations, available equipment, and the timeline for process development. This guide provides the foundational information to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]
A Cost-Benefit Analysis of 4,6-Diiodo-2-methylpyrimidine in Multi-Step Synthesis: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is a critical decision that influences the efficiency, cost, and overall success of a multi-step synthesis. Dihalopyrimidines are valuable scaffolds, and among them, 4,6-Diiodo-2-methylpyrimidine presents a unique profile of reactivity and cost. This guide provides a detailed cost-benefit analysis of using this compound compared to its bromo- and chloro-analogs in common cross-coupling reactions.
Executive Summary
This compound is a highly reactive and versatile reagent for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Its high reactivity, stemming from the weaker carbon-iodine bond, often translates to milder reaction conditions, shorter reaction times, and higher yields compared to its dichloro and dibromo counterparts. However, this enhanced reactivity comes at a significantly higher financial cost. The optimal choice between these dihalopyrimidines will therefore depend on a careful consideration of the specific synthetic goals, the value of the final product, and the available resources.
Cost Analysis
The procurement cost is a primary factor in the cost-benefit analysis of a chemical reagent. A comparison of market prices for this compound and its dichloro and dibromo analogs reveals a clear trend of increasing cost with the heavier halogen.
| Compound | Molecular Formula | CAS Number | Supplier Example | Price (USD/gram) |
| This compound | C₅H₄I₂N₂ | 66298-49-5 | Pure Chemistry Scientific Inc. | ~$500[1] |
| 4,6-Dibromo-2-methylpyrimidine | C₅H₄Br₂N₂ | 1598222-27-5 | AK Scientific Inc. | ~$125 |
| 4,6-Dichloro-2-methylpyrimidine | C₅H₄Cl₂N₂ | 1780-26-3 | Sigma-Aldrich | ~
|
Note: Prices are approximate and can vary between suppliers and based on purity and quantity.
The initial cost of this compound is substantially higher than its chlorinated and brominated analogs. This high cost is a significant consideration, particularly for large-scale syntheses.
Performance and Benefit Analysis
The primary benefit of using this compound lies in its superior reactivity in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halopyrimidines in these reactions is I > Br > Cl > F.[3] This trend is attributed to the decreasing carbon-halogen bond strength, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
This enhanced reactivity can lead to several tangible benefits:
-
Higher Yields: Reactions with iodinated pyrimidines often result in higher product yields.
-
Milder Reaction Conditions: The high reactivity allows for the use of lower temperatures and less forcing conditions, which can improve the functional group tolerance of the reaction.
-
Shorter Reaction Times: Reactions with this compound are typically faster, increasing throughput.
-
Lower Catalyst Loading: In some cases, the higher reactivity may allow for the use of lower concentrations of the expensive palladium catalyst.
Table 1: Comparison in Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [4][5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | 60-80 | [6] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | MeOH/THF | 60 | 24 | ~60 | [7] |
Table 2: Comparison in Sonogashira Coupling Reactions
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-2-pyrone | Terminal acetylenes | Pd(dba)₂/PPh₃ / CuI | Et₃N | THF | RT | N/A | Good | [8] |
| 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ / Cu₂O | N/A | THF/DMA | 75 | 72 | <2 (flow) | [9] |
| Aryl iodides | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | N/A | RT | 1.5 | Good | [10] |
| 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine | Electron-poor aryl iodides | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | RT | 9-11 | 90-97 | [11] |
While specific data for this compound is sparse in comparative studies, the general principles of reactivity strongly suggest it would outperform its chloro and bromo counterparts under similar conditions.
Safety and Handling
A comprehensive cost-benefit analysis must also consider the safety and handling requirements of each reagent.
| Compound | GHS Hazard Statements |
| This compound | Not extensively classified. General hazards for iodo-compounds include potential light sensitivity and release of iodine upon decomposition. |
| 4,6-Dibromo-2-methylpyrimidine | Not extensively classified. General hazards for bromo-compounds include potential skin and eye irritation. |
| 4,6-Dichloro-2-methylpyrimidine | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects).[12] |
The better-characterized hazards of 4,6-dichloro-2-methylpyrimidine necessitate specific handling precautions, including avoiding ingestion, skin contact, and release into the environment. While the iodo- and bromo- analogs have less specific data available, standard laboratory safety practices for halogenated organic compounds should be followed.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. These should be adapted and optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Diagram of Experimental Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add the 4,6-dihalo-2-methylpyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
Diagram of Catalytic Cycle:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add the 4,6-dihalo-2-methylpyrimidine (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., THF, DMF) and a suitable base (e.g., triethylamine, diisopropylethylamine, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 100 °C) for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
The cost-benefit analysis of using this compound in multi-step synthesis reveals a clear trade-off between cost and reactivity.
-
For early-stage research and development, where small quantities of material are needed and reaction efficiency and speed are paramount, the high cost of this compound can be justified. Its superior reactivity can accelerate the synthesis of target molecules and increase the likelihood of success with challenging couplings.
-
For large-scale synthesis and process development, the cost of this compound is likely to be prohibitive. In these cases, the less expensive 4,6-dichloro- or 4,6-dibromo-2-methylpyrimidine would be the more economically viable starting materials. The lower reactivity of these compounds may be overcome by optimizing reaction conditions, such as using more active catalyst systems, higher temperatures, or longer reaction times.
Ultimately, the decision of which dihalopyrimidine to use should be made on a case-by-case basis, taking into account the specific requirements of the synthesis, the budget of the project, and the value of the final product.
References
- 1. fishersci.com [fishersci.com]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Diiodo-2-methylpyrimidine: A Procedural Guide
Core Safety and Handling Principles
Due to its classification as a halogenated organic compound, 4,6-Diiodo-2-methylpyrimidine should be handled with caution. Halogenated compounds can be toxic and pose environmental risks if not disposed of correctly.[1][2] Therefore, it is crucial to avoid disposing of this substance down the drain.[1][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood, to prevent inhalation of any potential vapors.[1] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[1]
Quantitative Data and Hazard Summary
In the absence of a specific SDS for this compound, the following table summarizes the general hazards and disposal considerations applicable to halogenated organic compounds.
| Property | General Consideration for Halogenated Organic Compounds |
| Physical State | Solid (based on typical pyrimidine derivatives) |
| Toxicity | Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[1] Many halogenated solvents are considered carcinogenic.[2] Direct contact with skin and eyes should be avoided.[1] |
| Environmental Hazards | May be toxic to aquatic life with long-lasting effects.[4] Avoid release to the environment.[4] |
| Disposal Cost | The disposal of halogenated solvents can be significantly more expensive (up to three times more) than non-halogenated solvents, highlighting the importance of proper waste segregation.[2] |
| Primary Disposal Route | Incineration in a regulated hazardous waste facility.[5] |
| Incompatibilities | Store separately from acids, bases, metals, and oxidizing agents.[6] The use of metal safety cans for accumulation is not recommended as halogenated solvents can produce acids that corrode metal.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions.
-
Crucially, segregate this halogenated organic waste from all other waste streams, particularly non-halogenated organic waste.[2][3][5] Do not mix with aqueous, acidic, or basic waste.[2][5]
2. Container Selection:
-
Select a designated, compatible waste container for "Halogenated Organic Waste."[1][3][5] These are often labeled with green indicators.[5]
-
The container should be made of a material that will not react with the chemical, such as a polyethylene carboy.[6]
-
Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[3]
3. Labeling:
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" tag to the container.[2]
-
Clearly write the full chemical name, "this compound," and the estimated quantity or concentration on the label.[5]
-
Include the date the waste was first added.
4. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[6]
-
Ensure the container is stored in secondary containment to mitigate any potential leaks or spills.[2]
-
Keep the waste container closed at all times, except when actively adding waste.[3]
5. Disposal Request:
-
Once the container is full or is ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department.
-
Follow your institution's specific procedures for waste pickup and documentation.
6. Spill Management:
-
In the event of a small spill, use an inert absorbent material to contain and clean up the substance.
-
Place all contaminated absorbent materials into a sealed, labeled bag and dispose of it as hazardous waste.[2]
-
For larger spills, evacuate the area and immediately contact your institution's emergency response team.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling 4,6-Diiodo-2-methylpyrimidine
Essential Safety and Handling Guide for 4,6-Diiodo-2-methylpyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side shields.[4] A face shield should be worn over safety glasses during procedures with a high risk of splashing or dust generation.[5][6] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected before use.[4] A long-sleeved lab coat should be worn at all times.[7] |
| Respiratory | Respirator | Use a NIOSH-approved respirator with a particulate filter if working in a poorly ventilated area or if dust is generated.[8][9] |
| Body | Apron or Coveralls | For procedures with a significant risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[7][10] |
| Feet | Closed-toe Shoes | Closed-toe shoes are mandatory in the laboratory to protect from spills.[9] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]
2.2. Pre-Handling Checklist
-
Confirm the availability and proper functioning of all necessary PPE.
-
Ensure the chemical fume hood is operational.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) and waste disposal containers ready.
2.3. Handling the Solid Compound
-
Before opening the container, gently tap it to settle the contents.
-
When weighing or transferring the solid, do so within the fume hood to minimize the inhalation of dust.[12]
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.
2.4. Post-Handling Procedures
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[12]
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Remove and dispose of contaminated PPE in the designated hazardous waste stream. Do not wear lab coats or other PPE outside of the laboratory.[12]
Disposal Plan
3.1. Waste Segregation and Collection
-
All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels from cleanup) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Unused or unwanted this compound should also be disposed of as hazardous chemical waste.
-
Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.
3.2. Disposal Method
-
Dispose of all waste containing this compound through an approved hazardous waste disposal facility.[11] Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[13]
-
Some specialized recycling programs may accept iodine-containing waste for recovery and reuse.[14][15] Consult with your institution's environmental health and safety office for approved disposal vendors and potential recycling options.
-
Never dispose of this compound down the drain or in the regular trash.[15]
Emergency Procedures
4.1. Spills
-
Evacuate the immediate area if a significant amount of dust is generated.
-
Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., sand, vermiculite) to prevent further dispersal.
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
4.2. Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sc.edu [sc.edu]
- 6. realsafety.org [realsafety.org]
- 7. sams-solutions.com [sams-solutions.com]
- 8. fishersci.com [fishersci.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 14. mitsuiplastics.com [mitsuiplastics.com]
- 15. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
